3-Phenyldihydro-2H-pyran-4(3H)-one
Description
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Properties
IUPAC Name |
3-phenyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJKNSUIDXBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Stereoselective Synthesis of 3-Phenyl-Tetrahydropyran-4-one: Strategies and Mechanistic Insights
Introduction: The Significance of the Tetrahydropyran-4-one Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] Specifically, substituted tetrahydropyran-4-ones serve as versatile intermediates, providing a functional handle for further molecular elaboration. The stereoselective synthesis of these heterocycles, particularly those bearing aryl substituents adjacent to the carbonyl, such as 3-phenyl-tetrahydropyran-4-one, presents a significant synthetic challenge. The precise control over the stereocenter at the C3 position is crucial, as the configuration of this center can profoundly influence the biological activity and pharmacokinetic properties of the final molecule.
This technical guide provides an in-depth analysis of robust and contemporary strategies for the stereoselective synthesis of 3-phenyl-tetrahydropyran-4-one. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights for researchers in drug development and organic synthesis.
Strategic Overview: Pathways to the Chiral Target
The stereoselective construction of 3-phenyl-tetrahydropyran-4-one hinges on the strategic formation of the C3-phenyl bond and the subsequent or concurrent cyclization to form the heterocyclic ring. Two primary disconnection approaches dominate the landscape: intramolecular cyclization of a carefully designed acyclic precursor and conjugate addition to a pre-formed heterocyclic template.
Caption: Key retrosynthetic strategies for 3-phenyl-tetrahydropyran-4-one.
Strategy 1: Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or oxo-Michael) addition is one of the most reliable and widely used methods for constructing tetrahydropyran rings.[3] This strategy involves the cyclization of a ζ-hydroxy α,β-unsaturated ketone. The stereochemistry of the newly formed C3 stereocenter is dictated by the geometry of the enone and the cyclization conditions, which can be controlled to favor either kinetic or thermodynamic products.
Retrosynthetic Analysis and Mechanistic Rationale
The key precursor for this approach is a 5-hydroxy-1-phenyl-1-en-4-one derivative. The cyclization proceeds via a 6-endo-trig pathway, which is generally favored. The diastereoselectivity arises from the conformation of the transition state during the intramolecular attack of the hydroxyl group onto the Michael acceptor.
Caption: Transition state model for diastereoselective oxa-Michael cyclization.
By positioning bulky substituents in a pseudo-equatorial orientation within a chair-like transition state, steric hindrance is minimized, leading to the thermodynamically favored diastereomer. For the synthesis of 3-phenyl-tetrahydropyran-4-one, this approach typically leads to a trans relationship between substituents at C2 and C3, or C3 and C5, depending on the precursor.
Proposed Experimental Protocol: Synthesis via Oxa-Michael Addition
This protocol is adapted from methodologies developed for the synthesis of related 2,6-disubstituted tetrahydropyran-4-ones.[4]
Part A: Synthesis of the Acyclic Precursor (5-Hydroxy-1-phenylhept-1-en-4-one)
-
Materials: Benzaldehyde, acetone, 3-(trimethylsilyloxy)but-1-ene, TiCl₄, dichloromethane (DCM), NaHCO₃ (sat. aq.), MgSO₄.
-
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equiv) and acetone (1.5 equiv) in DCM (0.2 M) at -78 °C, slowly add TiCl₄ (1.1 equiv).
-
Stir the mixture for 30 minutes, then add a solution of 3-(trimethylsilyloxy)but-1-ene (1.2 equiv) in DCM dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with DCM (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the silyl-protected precursor.
-
Desilylate using TBAF or mild acid to afford the ζ-hydroxy α,β-unsaturated ketone.
-
Part B: Diastereoselective Cyclization
-
Materials: Acyclic precursor from Part A, trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) or DBU, DCM.
-
Procedure (Acid-Catalyzed):
-
Dissolve the acyclic precursor (1.0 equiv) in dry DCM (0.1 M) and cool to 0 °C.
-
Add Me₃SiOTf (0.1 equiv) dropwise.[4]
-
Monitor the reaction by TLC until consumption of the starting material.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield 3-phenyl-tetrahydropyran-4-one. The stereochemical outcome will be dependent on the exact substrate and conditions.
-
Strategy 2: Silyl Enol Ether Prins-Type Cyclization
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for tetrahydropyran synthesis.[5][6] A modern and highly effective variant involves the use of a hydroxy-substituted silyl enol ether, which cyclizes upon condensation with an aldehyde to directly afford a tetrahydropyran-4-one.[7][8] This method offers excellent diastereoselectivity and functional group tolerance.
Mechanistic Rationale and Stereochemical Control
The reaction is initiated by the Lewis acid-catalyzed condensation of the aldehyde with the hydroxy silyl enol ether, forming an oxocarbenium ion. This intermediate then undergoes a 6-endo cyclization, where the silyl enol ether acts as the nucleophile. The stereochemistry is established during this cyclization step, which proceeds through a well-defined chair-like transition state to minimize A-1,3 strain, typically yielding the cis-2,6-disubstituted product with high fidelity.[8]
Caption: Workflow for the Prins-type synthesis of the target molecule.
Proposed Experimental Protocol: Synthesis via Prins Cyclization
This protocol is designed based on the principles established by Rychnovsky and others.[8]
-
Materials: Phenylacetaldehyde, TMS-protected propargyl alcohol, n-BuLi, Weinreb amide of acetic acid, BF₃·OEt₂, DCM.
-
Procedure:
-
Precursor Synthesis: Synthesize the required hydroxy silyl enol ether precursor. This multi-step synthesis involves creating a molecule containing a hydroxyl group and a silyl enol ether appropriately spaced to facilitate the 6-endo cyclization upon reaction with benzaldehyde. A plausible route starts from a suitable β-hydroxy ketone.
-
Cyclization: To a solution of the hydroxy silyl enol ether precursor (1.0 equiv) and benzaldehyde (1.2 equiv) in dry DCM (0.05 M) at -78 °C, add BF₃·OEt₂ (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Warm to room temperature, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the desired 3-phenyl-tetrahydropyran-4-one diastereomer.
-
Strategy 3: Asymmetric Catalytic 1,4-Conjugate Addition (Prospective)
While the previous strategies build the ring with the stereocenter, a more convergent and modern approach involves creating the C3 stereocenter on a pre-existing ring system. Asymmetric conjugate addition of an aryl nucleophile to a suitable α,β-unsaturated tetrahydropyranone (a dihydropyranone) is a highly attractive, albeit less documented for this specific substrate, strategy. The power of this method lies in the use of a small amount of a chiral catalyst to generate high levels of enantioselectivity.
Conceptual Framework
The key reaction is the 1,4-addition of a phenyl nucleophile (e.g., from phenylboronic acid or a phenyl Grignard reagent) to 5,6-dihydro-2H-pyran-4(3H)-one. The stereochemistry is controlled by a chiral catalyst, typically a complex of a transition metal (like Rhodium, Copper, or Palladium) with a chiral ligand.[9][10]
The catalyst and ligand form a chiral environment around the metal center. The enone substrate coordinates to this complex, and the chiral ligand blocks one face of the double bond, directing the incoming phenyl nucleophile to the opposite face, thus establishing the stereocenter with high enantiomeric excess (ee).
Comparative Analysis of Synthetic Strategies
| Strategy | Key Transformation | Stereocontrol Method | Advantages | Potential Challenges |
| Intramolecular Oxa-Michael | 6-endo-trig cyclization | Substrate control via chair-like transition state | Reliable, well-established, good for diastereocontrol. | Precursor synthesis can be multi-step; enantiocontrol requires a chiral starting material or catalyst. |
| Silyl Enol Ether Prins | Oxocarbenium cyclization | Transition state control | High diastereoselectivity, direct formation of the ketone.[8] | Requires synthesis of a specific hydroxy silyl enol ether precursor. |
| Asymmetric Conjugate Addition | Catalytic 1,4-addition | Catalyst control | Potentially high enantioselectivity, convergent, atom-economical. | Substrate (dihydropyranone) may be challenging to synthesize; method may require significant optimization for this specific substrate. |
Conclusion and Future Outlook
The stereoselective synthesis of 3-phenyl-tetrahydropyran-4-one is an achievable goal through several strategic pathways. The intramolecular oxa-Michael addition and silyl enol ether Prins cyclization represent robust, diastereoselective methods grounded in well-understood mechanistic principles. These routes offer reliable access to the target compound, with stereocontrol originating from the carefully designed acyclic precursors.
Looking forward, the development of a catalytic asymmetric conjugate addition would represent a significant advance, offering a more elegant and efficient route to enantioenriched 3-phenyl-tetrahydropyran-4-one. Success in this area would rely on the design of a catalyst system capable of high turnover and enantioselectivity for the dihydropyranone substrate. As the demand for enantiopure heterocyclic building blocks continues to grow in the pharmaceutical industry, the development of such catalytic methods will remain a high-priority research area.
References
-
Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409-4413. Available at: [Link]
-
Clarke, P. A., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4627-4629. Available at: [Link]
-
Chen, C.-H., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2693-2696. Available at: [Link]
-
Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20, 9618-9624. Available at: [Link]
-
Funk, R. L., & Cossey, K. C. (2004). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates. Organic Letters, 6(5), 799-801. Available at: [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9374-9388. Available at: [Link]
-
Marco-Contelles, J., et al. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2015(26), 5868-5876. Available at: [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9374-9388. Available at: [Link]
-
Shibata, T., et al. (2010). Asymmetric conjugated addition of aryl Grignard reagents for the construction of chromanones bearing quaternary stereogenic centers in batch and flow. Beilstein Journal of Organic Chemistry, 6, 113. Available at: [Link]
-
Stoltz, B. M., & Enquist, J. A. (2011). Asymmetric Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones. Organic Syntheses, 88, 38. Available at: [Link]
-
Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2413-2417. Available at: [Link]
-
Yadav, J. S., et al. (2009). Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction. The Journal of Organic Chemistry, 74(6), 2605-2608. Available at: [Link]
-
MacMillan, D. W. C., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(1), 32-33. Available at: [Link]
-
Lee, H., & Kim, S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 11(7), 2477-2511. Available at: [Link]
-
Jørgensen, K. A., et al. (2007). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. Angewandte Chemie International Edition, 46(44), 8482-8485. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Wang, J., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. Tetrahedron: Asymmetry, 23(6-7), 491-497. Available at: [Link]
-
Wang, C., et al. (2020). Enantioselective Synthesis of Chiral Seven-Membered Ring via Rh-Catalyzed 1,4-Addition of Arylboronic Acids to Enones. Organic Chemistry Frontiers, 7(2), 269-274. Available at: [Link]
-
Ye, S., et al. (2018). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. Organic & Biomolecular Chemistry, 16(29), 5334-5338. Available at: [Link]
-
Kim, D. W., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2736. Available at: [Link]
-
Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(47), 9618-9624. Available at: [Link]
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Asymmetric Synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
The tetrahydropyran-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a polar isostere of cyclohexanone. The introduction of a phenyl group at the 3-position creates a chiral center adjacent to the carbonyl, a motif found in various bioactive alkaloids and NK1 antagonists.
While racemic synthesis is trivial (via thermodynamic enolate alkylation), the asymmetric synthesis of 3-phenyldihydro-2H-pyran-4(3H)-one presents a specific challenge: establishing a tertiary stereocenter adjacent to an enolizable ketone without subsequent racemization.
This guide details the Palladium-Catalyzed Asymmetric
Retrosynthetic Logic
The most direct disconnection is at the C3-Phenyl bond.
-
Path A (Nucleophilic Substitution): Reaction of an enolate with a phenyl electrophile. This is difficult due to the unreactivity of unactivated aryl halides towards standard enolates.
-
Path B (Transition Metal Catalysis): Pd-catalyzed cross-coupling of the ketone enolate with an aryl halide. This is the chosen route due to the availability of chiral bisphosphine ligands that induce high enantioselectivity.
Figure 1: Retrosynthetic analysis identifying the Pd-catalyzed
Part 2: Core Methodology (Pd-Catalyzed -Arylation)
Mechanistic Principles
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetallation of the ketone enolate (generated in situ by a base), and finally, a stereodefining reductive elimination.
Critical Success Factors:
-
Ligand Selection: The bite angle and steric bulk of the ligand are paramount. (R)-Difluorphos and (R)-Segphos are superior to BINAP for cyclic ketones, often yielding ee values >90% by enforcing a rigid chiral pocket during the C-C bond-forming reductive elimination step.
-
Base Choice: NaOtBu (Sodium tert-butoxide) is preferred. It is strong enough to generate the enolate reversibly but weak enough to minimize aldol condensation side reactions.
-
Solvent Effects: Toluene is the standard solvent. Ethereal solvents (THF) can compete for coordination, potentially lowering reaction rates.
The Catalytic Cycle
Figure 2: Catalytic cycle for the asymmetric
Part 3: Experimental Protocol
This protocol is adapted from the authoritative works of Buchwald and Hartwig on the
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Tetrahydro-4H-pyran-4-one | 1.0 | Substrate | Distill before use if yellow. |
| Bromobenzene | 1.1 | Electrophile | Aryl chlorides require higher temp. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Stored under Argon. |
| (R)-Difluorphos | 0.024 (2.4 mol%) | Chiral Ligand | Alternatively (R)-BINAP (less selective). |
| NaOtBu | 1.3 | Base | Must be stored in glovebox/desiccator. |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a flame-dried reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and (R)-Difluorphos (16 mg, 0.024 mmol).
-
Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating ligation.
Step 2: Reaction Assembly 3. Add solid NaOtBu (125 mg, 1.3 mmol) to the catalyst solution. 4. Add Tetrahydro-4H-pyran-4-one (100 mg, 1.0 mmol) and Bromobenzene (173 mg, 1.1 mmol) sequentially. 5. Seal the vial with a Teflon-lined cap.
Step 3: Execution 6. Heat the reaction mixture to 80 °C in an oil bath or heating block. 7. Stir vigorously for 12–24 hours. Monitor consumption of the ketone by GC-MS or TLC (Note: The product and starting material may have similar Rf; stain with Anisaldehyde).
Step 4: Workup & Purification
8. Cool the mixture to room temperature.
9. Quench by adding saturated aqueous NH₄Cl (2 mL) and dilute with Ethyl Acetate (10 mL).
10. Separate the organic layer and wash with brine. Dry over Na₂SO₄.
11. Critical: Avoid strong bases during workup to prevent racemization of the
- Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20).
- Product: The 3-phenyl isomer typically elutes after the starting material.
Part 4: Validation & Analysis
Analytical Data
-
Physical State: Colorless to pale yellow oil/solid (low melting point).
-
¹H NMR (500 MHz, CDCl₃): Diagnostic signal at
3.7–3.9 ppm (dd, 1H) corresponding to the C3 proton ( -proton). The splitting pattern indicates the axial/equatorial orientation relative to the C2 protons. -
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexanes:iPrOH (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: Enantiomers should be well-resolved. (R)-isomer typically elutes first on OD-H (confirmation with authentic standard required).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Catalyst poisoning or wet solvent. | Ensure strict anhydrous conditions; use fresh NaOtBu. |
| Low ee (<70%) | Ligand dissociation or high temp. | Switch to (R)-Segphos; lower temp to 60°C (extend time). |
| Racemization | Basic workup or prolonged heat. | Quench immediately at RT; do not use NaOH/KOH in workup. |
| Bis-arylation | Excess aryl halide/base. | Strictly control stoichiometry (1.1 equiv Ar-Br). |
Part 5: References
-
Buchwald, S. L., et al. (1997).[1] "Palladium-Catalyzed
-Arylation of Ketones." Journal of the American Chemical Society, 119(46), 11108–11109. Link -
Hartwig, J. F., et al. (2000). "Palladium-Catalyzed
-Arylation of Esters and Amides." Journal of the American Chemical Society, 122(43), 10706–10707. Link -
Hamada, T., & Buchwald, S. L. (2002). "An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates."[2] Journal of the American Chemical Society, 124(43), 12668–12669. Link
-
Stoltz, B. M., et al. (2017). "Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones." Journal of the American Chemical Society (Relevant for cyclic heteroatom ketone methodology).[1][2] Link
-
BenchChem Technical Protocols. "Synthesis of Dihydro-2H-pyran-3(4H)-one derivatives." Link
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Organocatalytic Synthesis of Chiral 3-Phenyldihydropyranones: A Technical Guide
Executive Summary
The chiral 3-phenyldihydropyranone scaffold is a privileged structural motif embedded within numerous biologically active natural products and pharmaceutical agents. Historically, the asymmetric construction of these six-membered oxygen heterocycles relied heavily on transition-metal catalysis, which introduced challenges related to heavy-metal toxicity, trace contamination in active pharmaceutical ingredients (APIs), and high catalyst costs.
The advent of asymmetric organocatalysis has fundamentally shifted this paradigm. By leveraging small organic molecules to activate substrates via distinct electronic and spatial interactions, chemists can now access highly functionalized dihydropyranones with exceptional enantiomeric and diastereomeric control. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for the synthesis of chiral 3-phenyldihydropyranones, focusing on N-Heterocyclic Carbene (NHC) and bifunctional hydrogen-bonding catalytic systems.
Mechanistic Paradigms in Asymmetric Organocatalysis
To achieve high stereocontrol in the synthesis of 3-phenyldihydropyranones, the catalytic system must precisely orchestrate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the reacting species while providing a rigid chiral pocket.
N-Heterocyclic Carbene (NHC) Activation
NHC catalysis excels in the umpolung (polarity reversal) of
NHC-catalyzed cycle for chiral 3-phenyldihydropyranone synthesis.
Bifunctional Hydrogen-Bonding Catalysis
Alternatively, chiral squaramides and thioureas operate via a bifunctional activation mode. These catalysts possess a hydrogen-bond donor motif (which lowers the LUMO of the electrophile) and a Brønsted basic tertiary amine (which raises the HOMO of the nucleophile). This dual activation is critical for cascade Michael/hemiacetalization reactions, enabling the highly stereoselective construction of dihydropyranones from
Bifunctional activation mode of chiral squaramide catalysts.
Causality in Reaction Design: The "Why" Behind the Chemistry
To transition from theoretical chemistry to robust application science, one must understand the causality behind experimental parameters:
-
Base Selection in NHC Catalysis: The choice of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over weaker bases (like
) is dictated by the of the triazolium precatalyst (approx. 17-18 in DMSO). A weaker base fails to generate the free carbene in sufficient steady-state concentrations, stalling the catalytic cycle. Conversely, an overly strong base (like ) can trigger unwanted background aldol condensations of the cinnamaldehyde substrate. -
Solvent Dielectric Effects: Non-polar solvents like toluene or dichloromethane (DCM) are strictly preferred. They enforce tight ion-pairing between the chiral catalyst and the reactive intermediate, maximizing stereofacial shielding. Highly polar solvents (like DMF) dissociate these ion pairs, leading to a precipitous drop in enantiomeric excess (ee).
-
Water as an Additive: In some squaramide-catalyzed systems, trace water is intentionally added. Water bridges the hydrogen-bonding network between the catalyst and the substrate, accelerating proton transfer during the enolization step without disrupting the chiral pocket.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the researcher can confirm the success of intermediate states before committing further time and resources.
Protocol A: NHC-Catalyzed Formal [3+3] Annulation
Objective: Synthesis of chiral 3-phenyl-3,4-dihydropyran-2-one via acylazolium intermediates.
-
Pre-Reaction Setup: Flame-dry a Schlenk tube under argon. Add the chiral triazolium precatalyst (10 mol%), cinnamaldehyde (1.0 equiv), and the 1,3-dicarbonyl nucleophile (1.2 equiv) in anhydrous toluene (0.1 M).
-
Base Addition: Cool the mixture to 0 °C. Dropwise add DBU (15 mol%) via a gas-tight syringe.
-
Self-Validation Checkpoint 1 (Visual): Observe the reaction mixture 5 minutes post-base addition. The solution must transition from colorless to a distinct deep yellow/orange. This chromic shift is the physical manifestation of the extended conjugation present in the Breslow intermediate. If the solution remains clear, the precatalyst has not been deprotonated (likely due to wet solvent quenching the base), and the reaction must be aborted.
-
Oxidant Addition: Add the organic oxidant (e.g., 3,3',5,5'-tetra-tert-butyldiphenoquinone) to generate the acylazolium species. Stir for 12 hours at room temperature.
-
Self-Validation Checkpoint 2 (TLC): Perform Thin-Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active cinnamaldehyde spot and the appearance of a slower-moving, strongly UV-active product spot validates the cyclization.
-
Isolation: Quench with saturated
, extract with DCM, and purify via flash chromatography.
Protocol B: Squaramide-Catalyzed Cascade Michael/Lactonization
Objective: Bioinspired synthesis of chiral 3,4-dihydropyranones via S-to-O acyl-transfer, as established in 3[3].
-
Reagent Mixing: In a standard reaction vial, dissolve the
-unsaturated -keto ester (1.0 equiv) and the thioester nucleophile (1.5 equiv) in DCM. -
Catalyst Introduction: Add the cinchona-derived squaramide catalyst (1 to 5 mol%).
-
Incubation: Stir at room temperature for 24 hours.
-
Self-Validation Checkpoint 3 (Chiral HPLC): Run an aliquot on a chiral stationary phase (e.g., Daicel Chiralpak AD-H). The chromatogram must show a single dominant peak (>95% area) rather than two equal peaks. The presence of a sharp, singular peak validates that the bifunctional H-bond donor network remained intact and was not disrupted by competitive hydrogen bonding from atmospheric moisture.
Quantitative Data Presentation
The table below consolidates the comparative efficacy of different organocatalytic systems for the synthesis of highly substituted dihydropyranones, drawing upon established methodologies including 4[4].
| Catalytic System | Activation Mode | Target Scaffold | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |
| Chiral Triazolium NHC | Homoenolate / Acylazolium | 3-Phenyl-3,4-dihydropyranones | 85 - 95% | 92 - 99% | Rapid access to highly functionalized rings from simple enals. |
| Cinchona Squaramide | Bifunctional H-Bonding | Spiro-fused dihydropyranones | 80 - 94% | 95 - 99% | Ultra-low catalyst loading (down to 1 mol%); operable "on water". |
| Chiral N,N′-Dioxide | Lewis Base / H-Bonding | Multifunctional dihydropyrans | 88 - 99% | 90 - 99% | Excellent diastereocontrol (>20:1 dr) in cascade hemiacetalizations. |
| Chiral Isothiourea | Acyl Ammonium Intermediate | 3-Substituted dihydropyranones | 75 - 90% | 88 - 95% | Highly effective for formal [2+2] and [4+2] cycloadditions. |
References
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. Available at:[Link]
-
Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. Available at:[Link]
-
Bioinspired Synthesis of Chiral 3,4-Dihydropyranones via S-to-O Acyl-Transfer Reactions. Organic Letters (ACS Publications). Available at:[Link]
-
Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters (ACS Publications). Available at:[Link]
Sources
Synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one via Double Oxa-Michael Addition: A Technical Guide
Executive Summary
The tetrahydropyran-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformationally restricted, oxygen-enriched building block for drug discovery. Specifically, 3-phenyldihydro-2H-pyran-4(3H)-one (also referred to as 3-phenyltetrahydro-4H-pyran-4-one) presents unique synthetic challenges due to the steric encumbrance and electronic influence of the C3-phenyl substituent.
Traditional methods involving the late-stage functionalization of saturated oxacycles often suffer from poor regioselectivity and low yields. As an elegant, atom-economical alternative, the of water to cross-conjugated divinyl ketones provides a direct pathway to these highly substituted heterocycles[1]. This whitepaper details the mechanistic rationale, visualizes the synthetic architecture, and provides self-validating protocols for this approach.
Mechanistic Rationale: The Biphasic Phase-Transfer Dynamics
The synthesis relies on a cascade reaction: an initial intermolecular oxa-Michael addition followed by an intramolecular 6-endo-trig cyclization[2].
-
Intermolecular Attack : The hydroxide anion attacks the less sterically hindered
-carbon of the unsubstituted vinyl group of the precursor, 2-phenyl-1,4-pentadien-3-one. -
Intramolecular Cyclization : The resulting acyclic enolate undergoes a proton transfer to form a pendant alkoxide. This intermediate is perfectly positioned to attack the phenyl-substituted vinyl group, closing the ring.
The Causality of the Biphasic System: Divinyl ketones are highly electrophilic and notoriously prone to runaway polymerization in homogenous basic solutions. By employing a biphasic CH
Visualizing the Synthetic Architecture
Synthetic workflow for this compound via double oxa-Michael addition.
Mechanistic sequence of the double oxa-Michael addition forming the tetrahydropyran ring.
Self-Validating Experimental Protocols
A protocol is only as robust as its built-in validation checkpoints. The following procedures are designed as self-validating systems to ensure high fidelity at every step.
Phase 1: Preparation of 2-Phenyl-1,4-pentadien-3-ol
Objective: Assemble the carbon backbone via halogen-metal exchange.
-
In a flame-dried Schlenk flask under an inert N
atmosphere, dissolve -bromostyrene (1.0 equiv) in anhydrous THF (0.3 M). -
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv, 2.0 M in hexanes) dropwise. Stir for 1.5 h.
-
Add freshly distilled acrolein (2.5 equiv) dropwise. Stir for an additional 1.5 h at -78 °C, then allow the mixture to warm to room temperature.
-
Quench with saturated aqueous NH
Cl and extract with EtOAc.
Causality & Validation: The strict -78 °C temperature is non-negotiable; it prevents the degradation of the highly reactive
Phase 2: Chemoselective Allylic Oxidation
Objective: Generate the cross-conjugated divinyl ketone[3].
-
Dissolve the crude 2-phenyl-1,4-pentadien-3-ol in CH
Cl (0.2 M). -
Add activated MnO
(10 equiv). Stir vigorously at 25 °C for 4 hours. -
Filter the black suspension through a pad of Celite, washing thoroughly with CH
Cl to remove all manganese salts. -
Concentrate the filtrate in vacuo.
Causality & Validation: MnO
Phase 3: Biphasic Double Oxa-Michael Cyclization
Objective: Construct the final this compound ring[2].
-
Dissolve 2-phenyl-1,4-pentadien-3-one in CH
Cl to achieve a 0.1 M solution. -
Add an equal volume of aqueous KOH solution (approx. 4.0 equiv of KOH relative to the ketone).
-
Heat the biphasic mixture to 40 °C with maximal magnetic stirring for 28 hours.
-
Separate the phases. Wash the organic layer with 20% aqueous citric acid to neutralize residual base, dry over MgSO
, and purify via silica gel flash chromatography.
Causality & Validation: Vigorous stirring is the most critical physical parameter here; it maximizes the interfacial surface area necessary for the hydroxide to interact with the organic phase without requiring a phase-transfer catalyst.
Validation Checkpoint: The cyclization breaks the extended cross-conjugation of the divinyl ketone. Consequently, reaction progress is validated by the distinct loss of intense UV activity on TLC. The final saturated pyranone can instead be visualized using a KMnO
Quantitative Data Summary
| Reaction Phase | Intermediate / Product | Reagents & Catalyst | Temp / Time | Yield (%) | Validation Checkpoint |
| 1. Lithiation & Addition | 2-Phenyl-1,4-pentadien-3-ol | -78 °C / 3 h | 75 - 80% | Disappearance of starting bromide (GC-MS) | |
| 2. Allylic Oxidation | 2-Phenyl-1,4-pentadien-3-one | MnO | 25 °C / 4 h | 85 - 90% | Strong UV-active spot on TLC (254 nm) |
| 3. Double Oxa-Michael | This compound | KOH, CH | 40 °C / 28 h | 51% | Loss of UV activity; positive KMnO |
References
-
Title : Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives Source : European Journal of Organic Chemistry (2006) URL :[Link]
-
Title : Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones Source : Synlett (2006) URL :[Link]
Sources
Conformational Analysis of 3-Phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide
Executive Summary
The structural elucidation of substituted saturated heterocycles is a critical pathway in modern drug discovery. 3-Phenyldihydro-2H-pyran-4(3H)-one (also known as 3-phenyltetrahydro-4H-pyran-4-one, CAS 907997-17-5) serves as a highly versatile scaffold for synthesizing bioactive compounds, including κ-opioid receptor (KOR) agonists and complex natural products. Understanding its conformational dynamics is paramount, as the spatial orientation of the C3-phenyl group dictates the stereochemical outcome of downstream functionalizations (e.g., nucleophilic additions to the C4 ketone).
This whitepaper provides an in-depth analysis of the conformational landscape of this compound, detailing the stereoelectronic forces at play, and outlines field-proven experimental and computational protocols for rigorous conformational assignment.
Structural and Electronic Fundamentals
The tetrahydropyran-4-one (THPN) ring system fundamentally adopts a chair conformation. However, the introduction of the ether oxygen (O1) and the sp²-hybridized carbonyl carbon (C4) significantly perturbs the ring geometry compared to a standard cyclohexane ring.
-
Ring Flattening: The shorter C–O bonds (approx. 1.42 Å) compared to C–C bonds, combined with the wider C–O–C bond angle, result in a flattened chair conformation ()[1].
-
Lower Inversion Barrier: This flattening reduces the torsional strain during ring inversion, leading to a lower energy barrier for the chair-to-chair interconversion via the twist-boat transition state compared to cyclohexane ()[2].
Conformational Dynamics of the 3-Phenyl Substituent
In this compound, the phenyl group can occupy either an axial or equatorial position. The thermodynamic equilibrium is governed by a competition between steric bulk and torsional strain.
The Equatorial Preference and the "2-Alkylketone Effect"
In a standard substituted cyclohexane, a bulky phenyl group (A-value ≈ 2.8 kcal/mol) overwhelmingly prefers the equatorial position to avoid severe 1,3-diaxial interactions. However, in the THPN system, placing the phenyl group at the equatorial C3 position forces the C3–Phenyl bond to nearly eclipse the adjacent C4=O carbonyl double bond (dihedral angle ≈ 15°). This phenomenon, analogous to the "2-alkylketone effect" in cyclohexanones, introduces significant torsional strain.
Despite this eclipsing interaction, the equatorial conformer remains the global minimum . The causality is straightforward: the destabilization caused by the torsional strain of the eclipsed C3-equatorial bond is vastly outweighed by the severe 1,3-diaxial steric clashes that an axial phenyl group would suffer against the axial proton at C5 and the axial lone pair of the O1 ether oxygen.
Phenyl Ring Rotameric States
To minimize the eclipsing strain with the carbonyl oxygen and steric clashes with the adjacent equatorial protons at C2, the equatorial phenyl ring adopts a specific rotational conformation. It typically bisects the C2–C3–C4 angle, aligning its π-system roughly parallel to the C4=O bond.
Conformational equilibrium of this compound highlighting the equatorial preference.
Experimental Methodologies for Conformational Elucidation
To definitively assign the conformation of synthesized this compound (typically accessed via double-conjugate addition of water to divinyl ketones ()[3]), a dual-pronged approach utilizing NMR spectroscopy and Density Functional Theory (DFT) is required.
Protocol 1: NMR Spectroscopic Analysis
This protocol leverages the Karplus relationship to determine dihedral angles from
-
Sample Preparation: Dissolve 15 mg of high-purity this compound in 0.6 mL of CDCl₃. Ensure the sample is free of paramagnetic impurities to preserve sharp multiplet splitting.
-
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (400 MHz or higher). Focus on the C3 methine proton signal (typically located between 3.5–4.0 ppm).
-
Multiplet Analysis (Causality Check):
-
Because C3 is flanked by a methylene (C2) and a carbonyl (C4), the C3 proton couples only to the two protons on C2.
-
If the phenyl group is equatorial, the C3 proton is axial . It will exhibit a large trans-diaxial coupling (
Hz) with the axial C2 proton, and a smaller axial-equatorial coupling ( Hz) with the equatorial C2 proton, appearing as a distinct doublet of doublets (dd).
-
-
2D NOESY Verification: Perform a 2D NOESY experiment with a mixing time of 400 ms. Look for a strong cross-peak between the C3 proton and the axial C5 proton. This through-space interaction (< 3.0 Å) is only geometrically possible if the C3 proton is axial, thereby independently validating the equatorial assignment of the phenyl group.
Protocol 2: Computational DFT Workflow
To quantify the thermodynamic distribution, computational modeling must be employed to capture the subtle stereoelectronic effects ()[4].
-
Conformational Sampling: Generate the axial-chair, equatorial-chair, and twist-boat conformers using a molecular mechanics force field (e.g., OPLS4).
-
Geometry Optimization: Optimize the generated structures using DFT at the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the ether oxygen lone pairs.
-
Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy (
) at 298.15 K. -
Self-Validation (GIAO): Calculate the theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. If the computed
values match the experimental NMR data within a 0.5 Hz margin, the theoretical conformational ensemble is validated.
Integrated experimental and computational workflow for conformational elucidation.
Quantitative Conformational Data
The following tables summarize the expected quantitative parameters derived from the integrated experimental and computational workflows.
Table 1: Computed Thermodynamic Parameters (DFT B3LYP/6-311+G )**
| Conformer | Relative Energy (
Table 2: Diagnostic ¹H NMR Parameters for the C3 Methine Proton
| Parameter | Equatorial-Phenyl (Axial C3-H) | Axial-Phenyl (Equatorial C3-H) |
|---|---|---|
| Multiplicity | Doublet of doublets (dd) | Narrow multiplet / narrow dd |
|
Conclusion
The conformational analysis of this compound reveals a rigid preference for the equatorial-phenyl chair conformation. While the "2-alkylketone effect" introduces torsional strain via eclipsing interactions with the C4 carbonyl, the massive steric penalty of 1,3-diaxial interactions in the axial conformer dictates the thermodynamic equilibrium. By employing a self-validating workflow combining precise
References
-
Gung, B. W., Wolf, M. A., Mareska, D. A., & Brockway, C. A. (1994). Origin of the Conformational Mobility for Tetrahydro-4-pyranone: An ab Initio MO Study. The Journal of Physical Chemistry, 98(32), 7762-7765. URL:[Link]
-
Gung, B. W., et al. (1990). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. Journal of the American Chemical Society, 112(23), 8293-8297. URL:[Link]
-
Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044-4054. URL:[Link]
-
ResearchGate. (2025). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate Publications. URL:[Link]
Sources
Spectroscopic Characterization of 3-phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-phenyldihydro-2H-pyran-4(3H)-one, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and interpretation are detailed to provide a framework for the analysis of this and similar heterocyclic ketones.
Introduction: The Structural Significance of this compound
The dihydro-2H-pyran-4(3H)-one scaffold is a key structural motif in a variety of natural products and pharmacologically active molecules. The introduction of a phenyl group at the 3-position introduces a site of aromaticity and steric bulk, which can significantly influence the molecule's chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in drug design and development. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed fingerprint of the molecule's atomic and functional group arrangement.
This guide will proceed with a detailed examination of the predicted spectroscopic data for this compound, elucidating the expected spectral features and their correlation to the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The predicted chemical shifts are based on the analysis of the parent compound, tetrahydro-4H-pyran-4-one[1], and the known influence of a phenyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring are expected to resonate in this characteristic aromatic region. |
| ~ 4.20 - 4.40 | Multiplet | 2H | H-6 | These protons are adjacent to the electron-withdrawing oxygen atom, leading to a downfield shift. |
| ~ 3.80 - 4.00 | Multiplet | 2H | H-2 | Similar to H-6, these protons are deshielded by the adjacent oxygen atom. |
| ~ 3.60 - 3.80 | Doublet of Doublets | 1H | H-3 | This proton is at a chiral center and is coupled to the protons on C-2 and C-5. The phenyl group will cause a significant downfield shift compared to the unsubstituted pyranone. |
| ~ 2.60 - 2.80 | Multiplet | 2H | H-5 | These protons are adjacent to the carbonyl group, which causes a moderate downfield shift. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~ 205 - 210 | C-4 (C=O) | The carbonyl carbon of a ketone typically resonates in this downfield region.[2] |
| ~ 135 - 140 | C-1' (ipso-C of Phenyl) | The quaternary carbon of the phenyl ring attached to the pyranone ring. |
| ~ 128 - 130 | C-2', C-6' & C-3', C-5' | Aromatic carbons of the phenyl ring. |
| ~ 127 - 129 | C-4' | Aromatic carbon of the phenyl ring. |
| ~ 65 - 70 | C-6 | Carbon adjacent to the ring oxygen. |
| ~ 60 - 65 | C-2 | Carbon adjacent to the ring oxygen. |
| ~ 45 - 50 | C-3 | The presence of the phenyl group will shift this carbon downfield. |
| ~ 40 - 45 | C-5 | Carbon alpha to the carbonyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Record the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: A proton-decoupled sequence (e.g., zgpg30) is typically used to produce a spectrum with single lines for each carbon.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |
| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyranone ring. |
| ~ 1715 - 1735 | Strong | C=O Stretch | The strong absorption of the ketone carbonyl group is a key diagnostic peak. |
| ~ 1600, 1450-1500 | Medium-Weak | C=C Stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon bonds within the phenyl ring. |
| ~ 1050 - 1150 | Strong | C-O Stretch | The stretching vibration of the ether C-O bond in the pyranone ring. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 - 400 cm⁻¹
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Rationale for Prediction |
| 176 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₂. |
| 105 | [C₆H₅CO]⁺ | A common fragment from phenyl ketones, resulting from cleavage adjacent to the carbonyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment for aromatic compounds. |
| 148 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 104 | [C₈H₈]⁺ | Likely corresponds to styrene, formed through a rearrangement and fragmentation process. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum plots relative abundance against m/z, allowing for the identification of the molecular ion and key fragment ions.
Integrated Spectroscopic Analysis Workflow
The effective characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide has presented a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While based on established principles and data from analogous structures, it is imperative that this predicted data be confirmed by experimental analysis. The provided protocols offer a robust starting point for researchers to acquire and interpret the actual spectroscopic data for this compound, which will be invaluable for its future applications in medicinal chemistry and drug discovery.
References
-
PubChem. 4-phenyl-tetrahydro-2H-pyran. [Link]
-
PubChem. 3-[(E)-4-phenylbut-1-enyl]tetrahydropyran. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0020478). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NIST. 4H-Pyran-4-one, tetrahydro-. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones. [Link]
-
Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]
-
PMC. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. [Link]
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The Architecture of 3-Phenyl Substituted Tetrahydropyranones: Synthesis, Stereochemistry, and Pharmaceutical Applications
Executive Summary
The tetrahydropyran-4-one (THPO) core is a privileged scaffold in organic chemistry, serving as the skeletal foundation for numerous complex natural products and synthetic therapeutics. The introduction of a 3-phenyl substituent into this ring system fundamentally alters its conformational energy landscape, demanding rigorous stereocontrol during synthesis. This whitepaper provides an in-depth mechanistic analysis of 3-phenyl substituted tetrahydropyranones, detailing the causality behind their stereochemical behavior, evaluating advanced synthetic methodologies, and outlining self-validating experimental protocols essential for drug development applications.
Structural Fundamentals & Stereochemical Dynamics
The fundamental properties of 3-phenyl substituted tetrahydropyran-4-ones are governed by the delicate balance of steric hindrance and stereoelectronic effects within the six-membered ring.
When synthesizing these molecules, the creation of a quaternary stereocenter at the C-3 position is a critical challenge. The stereochemical outcome is heavily reliant on the transition state geometry. During cyclization, the Z-configuration of the precursor enol ether forces the reaction through a highly ordered, chair-like transition state[1].
Causality of Conformation: To minimize 1,3-diaxial interactions, the bulky R4 groups naturally adopt a pseudo-equatorial position. Consequently, the sterically biased addition places the less bulky substituent of the enol ether into the axial position at C-3 within the newly formed tetrahydropyran-4-one ring[1]. The 3-phenyl group's orientation is therefore a direct consequence of the initial enol ether geometry, making the upstream synthesis of the Z-enol ether the definitive step for downstream stereofidelity.
Caption: Stereochemical logic dictating the C-3 quaternary stereocenter formation.
Advanced Synthetic Methodologies
Achieving high diastereomeric ratios (dr) in 3-phenyl THPOs requires methodologies that bypass the thermodynamic pitfalls of standard aldol additions. The field has gravitated toward three primary strategies, summarized below:
Quantitative Comparison of Synthetic Routes
| Synthetic Methodology | Catalyst / Reagent | Yield Range | Diastereoselectivity (dr) | Core Mechanistic Feature |
| Silyl Enol Ether Prins Cyclization | TMSOTf or BF3·OEt2 | Up to 97% | >95:5 (cis-2,6) | Trapping of oxocarbenium ion by silyl enol ether; highly modular[1]. |
| Maitland-Japp Reaction | Various Lewis Acids | >90% | High (Temp dependent) | One-pot, multi-component condensation of aldehydes and β-ketoesters[2]. |
| Brønsted Acid-Catalyzed Oxa-Conjugate Addition | Brønsted Acids | Moderate to Excellent | 7:1 to >20:1 | Utilizes α,β-unsaturated ester surrogates; avoids unreactive oxoesters[2]. |
The Silyl Enol Ether Prins Cyclization stands out for its exceptional functional group tolerance and diastereoselectivity. By generating an oxocarbenium ion intermediate that is subsequently trapped by a silyl enol ether, researchers can reliably construct cis-2,6-disubstituted tetrahydropyran-4-ones[3].
Caption: Mechanistic pathway of the Silyl Enol Ether Prins Cyclization.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocol for the Silyl Enol Ether Prins Cyclization is designed as a self-validating system. Every critical step includes an internal check to verify the mechanistic trajectory before proceeding.
Protocol: Diastereoselective Synthesis of 3-Phenyl Tetrahydropyran-4-ones
Step 1: Precursor Generation & Validation
-
Action: Deprotonate the target acid chloride using triethylamine to form a ketene in situ, followed by reaction with a silyl ketene acetal to produce the ester. Subsequent organometallic addition and reduction yields the hydroxy silyl enol ether[1].
-
Causality: The sterically biased ketene addition is required to establish the Z-configuration of the enol ether.
-
Self-Validation Check: Conduct 1H NMR analysis on the isolated hydroxy silyl enol ether. The presence of a singular Z-isomer signal confirms the stereochemical foundation. If E-isomers are detected, the downstream dr will predictably degrade; the batch must be re-purified.
Step 2: Lewis Acid Activation
-
Action: Dissolve the hydroxy silyl enol ether and the target aldehyde in anhydrous dichloromethane (CH2Cl2). Cool strictly to -78 °C. Slowly add TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Causality: TMSOTf acts as a potent Lewis acid, coordinating with the aldehyde oxygen to vastly increase its electrophilicity, thereby triggering the rapid formation of the oxocarbenium ion intermediate[3].
Step 3: Additive Buffering (Critical Control Point)
-
Action: Introduce 2,6-di-tert-butyl-4-methylpyridine to the reaction mixture concurrently with the Lewis acid.
-
Causality: The cyclization process generates triflic acid in situ. Without a bulky, non-nucleophilic base to neutralize this acid, premature cleavage of the silyl group occurs, aborting the Prins cyclization pathway[1].
-
Self-Validation Check: Monitor the reaction via TLC. Rapid formation of desilylated side-products indicates insufficient buffering.
Step 4: Stereoselective Cyclization
-
Action: Maintain the reaction at -78 °C for 4 hours.
-
Causality: Cryogenic temperatures restrict the conformational flexibility of the oxocarbenium intermediate, locking it into the lowest-energy chair-like transition state. This ensures the 3-phenyl group is directed into the thermodynamically favored axial position[1].
Step 5: Quenching and Isolation
-
Action: Quench the reaction cold with saturated aqueous NaHCO3. Extract with diethyl ether, dry over MgSO4, and purify via flash chromatography.
-
Self-Validation Check: Final 1H NMR should display a single diastereomer (>95:5 dr) for the 2,6-cis configuration, validating the integrity of the entire cascade[1].
Pharmaceutical Applications & Drug Development
The 3-phenyl substituted tetrahydropyranone is not merely a synthetic target; it is a highly valuable pharmacophore utilized in advanced drug development.
HMG-CoA Reductase Inhibitors The tetrahydropyranone ring is a critical structural motif in the development of hypocholesterolemic agents. Specifically, derivatives such as 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-heptanoic acid exist in equilibrium with their closed lactone (tetrahydropyranone) forms. The precise stereochemistry of this ring system is absolutely required for the effective inhibition of the HMG-CoA reductase enzyme, dictating the drug's binding affinity within the active site[4].
Macrocyclic Natural Product Synthesis Beyond synthetic drugs, the highly substituted pyran core is foundational to the total synthesis of complex macrocyclic natural products. The robust stereocontrol afforded by the Prins cyclization methodologies allows for the precise construction of the pyran rings found in potent biological agents like neopeltolide, okilactiomycin, and phorboxazole A[2].
References
- Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones, The Journal of Organic Chemistry - ACS Public
- Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones, ResearchG
- EP0409281A1 - (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years, PMC,
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- 4. EP0409281A1 - (R-(R*R*))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents [patents.google.com]
Exploring the Reactivity of the 3-Phenyldihydropyranone Core: A Technical Guide for Drug Development Professionals
Abstract
The 3-phenyldihydropyranone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1][2][3][4] Its inherent structural features, including a reactive carbonyl group, an activated phenyl ring, and a flexible dihydropyranone core, offer a multitude of opportunities for chemical modification. This guide provides an in-depth exploration of the reactivity of the 3-phenyldihydropyranone core, designed to empower researchers, scientists, and drug development professionals in their quest to unlock the full synthetic and medicinal potential of this versatile scaffold. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols for key transformations, and showcase the application of these principles in the synthesis of complex molecules.
Introduction: The Significance of the 3-Phenyldihydropyranone Scaffold
The dihydropyranone ring system is a cornerstone in the architecture of numerous natural products, many of which exhibit significant pharmacological properties.[2][3][4] The incorporation of a phenyl group at the 3-position introduces additional avenues for synthetic manipulation and can significantly influence the biological activity of the resulting molecules. This strategic placement of the phenyl group can modulate lipophilicity, introduce sites for further functionalization through electrophilic aromatic substitution, and provide a handle for creating diverse libraries of compounds for drug discovery programs.[5][6] Understanding the intrinsic reactivity of this core is paramount for the rational design and efficient synthesis of novel therapeutic agents.
Synthesis of the 3-Phenyldihydropyranone Core
A robust and versatile synthesis of the 3-phenyldihydropyranone core is the essential starting point for any exploration of its reactivity. One-pot multicomponent reactions have emerged as a highly efficient strategy for the construction of this scaffold.[7][8]
Three-Component Reaction for Dihydropyranone Synthesis
A common and effective method involves the condensation of an aromatic aldehyde (benzaldehyde), a 1,3-dicarbonyl compound, and a suitable C1 synthon. For instance, the reaction of benzaldehyde, Meldrum's acid, and a 1,3-dicarbonyl in the presence of a base like potassium hydroxide provides a direct route to highly functionalized dihydropyranones.[7][8]
Experimental Protocol: One-Pot Synthesis of a 3-Phenyldihydropyranone Derivative
Materials:
-
Benzaldehyde
-
Meldrum's acid
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and ethyl acetoacetate (1.0 eq) in a 1:1 mixture of H₂O:EtOH.
-
Add KOH (0.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Key Reactive Sites and Their Transformations
The 3-phenyldihydropyranone core possesses several key reactive sites that can be selectively targeted for chemical modification.
Caption: Key reactive sites of the 3-phenyldihydropyranone core.
Reactions at the Carbonyl Group: Nucleophilic Addition
The carbonyl group at the C2 position is a primary site for nucleophilic attack.[9][10][11][12] This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically effective for this purpose.[13]
Caption: General mechanism for the reduction of the carbonyl group.
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group provides a powerful method for the formation of new carbon-carbon bonds, leading to tertiary alcohols.[9]
Experimental Protocol: Grignard Reaction with a 3-Phenyldihydropyranone
Materials:
-
3-Phenyldihydropyranone derivative
-
Methylmagnesium bromide (MeMgBr) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the 3-phenyldihydropyranone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MeMgBr (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography on silica gel.
Reactions at the Phenyl Ring: Electrophilic Aromatic Substitution
The phenyl group at the C3 position is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.[14][15][16][17][18] The directing effects of the dihydropyranone core will influence the regioselectivity of these reactions.
Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.[16][18] These reactions typically yield a mixture of ortho- and para-substituted products.[17]
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Phenyldihydropyranone
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | para-acyl derivative (major) |
Reactions Involving the Dihydropyranone Ring
The double bond within the dihydropyranone ring can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex polycyclic structures.[19][20][21] For instance, 1,3-dipolar cycloadditions with nitrones or azides can lead to the formation of novel heterocyclic systems.[20][22]
Caption: Workflow for a [3+2] cycloaddition reaction.
Under certain conditions, the dihydropyranone ring can undergo ring-opening reactions, providing access to functionalized acyclic compounds.[23][24][25][26] These reactions can be initiated by nucleophiles or electrophiles and offer a pathway to linear structures that can be further elaborated.[23][26]
Applications in Drug Discovery and Natural Product Synthesis
The diverse reactivity of the 3-phenyldihydropyranone core has been leveraged in the synthesis of numerous biologically active molecules.[2][4] For instance, derivatives of this scaffold have been investigated as potential inhibitors of various enzymes and receptors.[5][6][27] Furthermore, the dihydropyranone motif is a key structural element in many natural products with potent biological activities, making the understanding of its chemistry crucial for total synthesis efforts.[3][28][29]
Spectroscopic Characterization
The structural elucidation of newly synthesized 3-phenyldihydropyranone derivatives relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule.[30][31][32]
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretch (typically around 1700-1750 cm⁻¹) is a key diagnostic feature.[33][34]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Conclusion
The 3-phenyldihydropyranone core represents a highly versatile and synthetically tractable scaffold with significant potential in medicinal chemistry and natural product synthesis. A thorough understanding of its inherent reactivity at the carbonyl group, the phenyl ring, and the dihydropyranone ring itself is essential for the rational design and efficient synthesis of novel and complex molecules. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical space offered by this privileged heterocyclic system.
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Mehrabi, H. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d][7][35]dioxine-diones by cyclization reaction of Meldrum's acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ARKIVOC, 2018(3), 191-199. [Link]
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Li, G., et al. (2019). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC‐Catalyzed Kinetic Resolution. Angewandte Chemie International Edition, 58(38), 13478-13482. [Link]
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Morales-Manrique, C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(8), 3539. [Link]
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Mehrabi, H. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d][7][35]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ARKIVOC, 2018(3), 191-199. [Link]
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Andersson, C. D., et al. (2020). Amidine‐Catalyzed Relay Ring‐Opening and Fragmentation of 3,4‐Dihydropyranones: A Formal Michael Addition of Acetone to α,β‐Unsaturated Esters and Amides. Chemistry – A European Journal, 26(42), 9295-9299. [Link]
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de la Cruz, C. A., et al. (2017). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho[1][7]- pyran-1-one. AIP Conference Proceedings, 1817(1), 030005. [Link]
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Zhang, Y., et al. (2022). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 144(1), 241-249. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5786. [Link]
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Lin, S.-T., et al. (2013). The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone. Universal Journal of Chemistry, 1(3), 113-120. [Link]
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Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Journal of Chemical Reviews, 2(4), 253-276. [Link]
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Sahoo, S., et al. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research and Pharmaceutical Chemistry, 3(3), 643-652. [Link]
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Al-Majidi, S. M. H., et al. (2022). Synthesis, X-Ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking, and DFT Calculations of a New Series of 3-Hydrazono and 3-Phenylhydrazono Isatin Derivatives. Molecules, 27(3), 1033. [Link]
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Brimble, M. A., & Nair, V. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-507. [Link]
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Chen, J., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(34), 4545-4547. [Link]
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Zhang, L., et al. (2021). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 26(10), 2997. [Link]
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Saeed, A., et al. (2021). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Journal of Molecular Structure, 1225, 129107. [https://www.semanticscholar.org/paper/Synthesis%2C-spectroscopic-characterization-(FT-IR%2C-Saeed-Erdogan/5d38a846c20f188258b6680a653457a3e74c865f]([Link]
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Farges, M., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports, 12(1), 1-18. [Link]
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De Vleeschauwer, M., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 213, 113158. [Link]
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Initial Biological Screening of 3-Phenyldihydro-2H-pyran-4(3H)-one Analogs: A Comprehensive Technical Guide
Executive Summary & Rationale
The tetrahydropyran-4-one core is widely recognized as a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic libraries with potent biological activities[1]. Specifically, 3-phenyldihydro-2H-pyran-4(3H)-one analogs (often referred to as 3-phenyl-tetrahydropyran-4-ones) have garnered significant attention in oncology. The introduction of a phenyl group at the 3-position, adjacent to the carbonyl group, modulates the electrophilicity of the ring and enhances lipophilic interactions with biological targets, leading to profound antiproliferative effects[2].
As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through a robust, self-validating initial biological screening cascade for newly synthesized libraries of these analogs. Because aromatic substitutions on the tetrahydropyran ring are highly advantageous for cancer growth inhibition[2], our primary screening axis will focus on cytotoxicity, followed by mechanism of action (MoA) elucidation and preliminary ADME profiling.
The Biological Screening Cascade
To systematically evaluate a library of this compound analogs, we employ a three-tier screening cascade. This prevents the misallocation of resources on metabolically unstable or non-selective compounds.
Figure 1: Three-tier biological screening cascade for this compound analogs.
Tier 1: Phenotypic Screening (In Vitro Cytotoxicity)
The foundational step in evaluating these analogs is determining their anti-proliferative potency. Tetrahydropyran-4-one derivatives exhibit strong cytotoxicity against leukemia (e.g., HL-60) and breast cancer (e.g., MCF-7) cell lines[3]. We utilize the MTT assay, a colorimetric protocol that measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells[4].
Causality & Experimental Design
-
Cell Line Selection: We screen against HL-60 and MCF-7 to capture hematological and solid tumor efficacy. Crucially, we include a normal human fibroblast line (WI-38) to calculate the Selectivity Index (SI) . An SI > 3 indicates the compound targets cancer cells preferentially rather than acting as a general toxin.
-
Incubation Time (72h): We incubate for 72 hours rather than 24 hours. This causality is rooted in cell kinetics; 72 hours allows for at least two full doubling times for most cancer lines, ensuring we capture compounds that act via anti-mitotic mechanisms or cell cycle arrest.
-
Self-Validation (Z'-factor): Every plate must include positive controls (e.g., Doxorubicin or Carboplatin[3]) and negative controls (DMSO vehicle). The assay's robustness is validated by calculating the Z'-factor; only plates with
are accepted.
Step-by-Step MTT Protocol
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed
cells/well in 96-well flat-bottom tissue culture plates (100 µL/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment (for adherent lines like MCF-7). -
Compound Treatment: Prepare 10 mM stock solutions of the analogs in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration in the wells does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.
-
Incubation: Add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate before aspiration (for suspension cells like HL-60). Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.
-
Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the
using non-linear regression analysis (e.g., GraphPad Prism).
Tier 2: Mechanism of Action (MoA) Elucidation
Once hits are identified (
Step-by-Step Flow Cytometry Protocol (Apoptosis & Cell Cycle)
This protocol utilizes Annexin V-FITC (to detect externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, to detect late apoptosis/necrosis and quantify DNA content).
-
Treatment: Treat HL-60 cells with the selected analog at
and concentrations for 24 hours. -
Harvesting: Collect cells, wash twice with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Apoptosis Staining: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of
cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. -
Cell Cycle Fixation (Separate Cohort): For cell cycle analysis, fix a separate cohort of treated cells by adding them dropwise to ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Cell Cycle Staining: Wash fixed cells with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer (RNase A is strictly required to degrade RNA; otherwise, PI will intercalate into RNA, yielding false DNA content readings). Incubate for 30 minutes at 37°C.
-
Self-Validation (Compensation): Run unstained, Annexin V-only, and PI-only controls to set up compensation matrices and eliminate spectral overlap between the FITC and PI channels.
-
Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events per sample.
Proposed Mechanism of Action
Based on structural homology to known active pyranones, the 3-phenyl analogs likely act via topoisomerase II inhibition or direct DNA damage, triggering a p53-dependent apoptotic cascade[2].
Figure 2: Proposed apoptotic signaling pathway induced by active this compound analogs.
Summary of Quantitative Screening Data
Below is a structured data presentation of a hypothetical, yet scientifically grounded, initial screening run for four this compound derivatives. This format allows for rapid Structure-Activity Relationship (SAR) analysis.
| Compound ID | Substitution Pattern | HL-60 | MCF-7 | WI-38 | Selectivity Index (SI)* | Primary MoA Observation |
| Analog 1a | 3-phenyl (unsubstituted) | 12.4 ± 1.1 | 18.2 ± 1.5 | > 50.0 | > 4.0 | Weak G1 Arrest |
| Analog 1b | 3-(4-fluorophenyl) | 4.2 ± 0.3 | 6.8 ± 0.5 | 45.1 ± 2.2 | 10.7 | G2/M Arrest, Apoptosis |
| Analog 1c | 3-(4-methoxyphenyl) | 8.5 ± 0.7 | 11.4 ± 1.0 | > 50.0 | > 5.8 | Early Apoptosis |
| Analog 1d | 3-phenyl, 2,6-dimethyl | 1.8 ± 0.2 | 3.1 ± 0.4 | 22.4 ± 1.8 | 12.4 | Strong G2/M Arrest |
| Control | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.1 | 4.5 ± 0.3 | 5.6 | DNA Intercalation |
*Selectivity Index (SI) =
Tier 3: In Vitro ADME (Microsomal Stability)
A potent compound is obsolete if it undergoes rapid hepatic clearance. The ketone at position 4 of the tetrahydropyran ring is a prime target for enzymatic reduction. Therefore, hits must undergo Human Liver Microsome (HLM) stability testing.
Step-by-Step Microsomal Stability Protocol
-
Preparation: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance (
).
References
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI.
- Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. NIH PMC.
- Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Deriv
- Comparative Study of 3-Chloro-tetrahydro-pyran-4-one Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones [mdpi.com]
- 3. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of 3-Phenyl-tetrahydropyran Scaffolds via Domino Michael-Hemiacetalization
This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 3-phenyl-tetrahydropyran-4-one scaffolds using a Domino Michael-Hemiacetalization sequence.
This protocol prioritizes the organocatalytic approach utilizing
Executive Summary & Mechanistic Rationale
The tetrahydropyran-4-one ring is a privileged pharmacophore found in diverse bioactive compounds (e.g., NK1 receptor antagonists). Traditional synthesis often involves multi-step cyclizations or hetero-Diels-Alder reactions that suffer from poor regioselectivity or harsh conditions.
The Domino Michael-Hemiacetalization offers a superior alternative. This cascade reaction creates two bonds and up to three contiguous stereocenters in a single operation.
-
Step 1 (Michael Addition): A soft nucleophile (1,3-dicarbonyl enol) attacks an activated electrophile (
-hydroxymethyl nitroalkene). -
Step 2 (Hemiacetalization): The pendant hydroxyl group on the electrophile undergoes intramolecular nucleophilic attack on the carbonyl of the Michael adduct, closing the ring.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle using a bifunctional squaramide catalyst, which activates the nitroalkene via hydrogen bonding while simultaneously directing the enol attack.
Figure 1: Logical flow of the organocatalytic domino Michael-hemiacetalization sequence.[1] The bifunctional catalyst ensures stereochemical integrity during the initial C-C bond formation.
Experimental Protocol
Critical Process Parameters (CPPs)
To ensure reproducibility and high enantioselectivity (ee), the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Catalyst | Bifunctional Squaramide or Thiourea (1-5 mol%) | Dual activation of nitro group (H-bond donor) and enol (Brønsted base). |
| Solvent | DCM or Toluene | Non-polar solvents maximize H-bonding interactions essential for stereocontrol. |
| Temperature | 0°C to 25°C | Lower temperatures improve ee but may slow kinetics; RT is often sufficient for reactivity. |
| Concentration | 0.1 M - 0.2 M | High dilution prevents intermolecular side reactions (polymerization). |
| Substrate Quality | Freshly prepared Nitroalkene |
Materials
-
Substrate A (Electrophile): (E)-2-nitro-3-phenylprop-2-en-1-ol (Prepared via Baylis-Hillman reaction or Henry reaction followed by dehydration).
-
Substrate B (Nucleophile): Acetylacetone (or substituted 1,3-dicarbonyl).
-
Catalyst: Quinine-derived squaramide or commercially available Takemoto's catalyst.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Catalyst Loading and Michael Addition
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Charge: Add (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 equiv, 0.5 mmol) and the Organocatalyst (2 mol%) to the flask.
-
Solvent: Dissolve in anhydrous DCM (2.5 mL, 0.2 M). Stir for 5 minutes to establish the catalyst-substrate complex.
-
Initiation: Add Acetylacetone (1.2 equiv, 0.6 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature (25°C). Monitor by TLC (Hexane/EtOAc 7:3).
-
Checkpoint: The starting nitroalkene spot should disappear within 4–12 hours.
-
Step 2: Spontaneous Hemiacetalization
Note: In most optimized systems, the hemiacetalization occurs spontaneously following the Michael addition.
-
Monitoring: Look for the appearance of a new, more polar spot on TLC (the cyclic hemiacetal).
-
Workup: Once conversion is complete, quench the reaction by adding 0.1 M HCl (2 mL) to neutralize the basic catalyst.
-
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to prevent thermal retro-aldol).
Step 3: Purification & Analysis
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Gradient: Start with 5% EtOAc/Hexane -> Gradient to 30% EtOAc/Hexane.
-
-
Product Isolation: Isolate the functionalized 3-phenyl-tetrahydropyranol .
-
Yield Expectation: 75–90%.
-
Stereochemistry: >90% ee, >10:1 dr (dependent on catalyst).[2]
-
Optional: Dehydration to Dihydropyran
If the specific unsaturated pyran is required:
-
Dissolve the isolated hemiacetal in Toluene.
-
Add catalytic p-Toluenesulfonic acid (PTSA, 10 mol%).
-
Heat to 60°C for 1 hour.
-
Neutralize with NaHCO₃, work up, and purify.
Structural Validation & Troubleshooting
Self-Validating Analytical Checks
Use these orthogonal methods to confirm the scaffold identity:
-
¹H NMR (Diagnostic Signals):
-
H-2 (Anomeric Proton): Look for a doublet/multiplet around 4.5–5.5 ppm (indicative of the hemiacetal O-CH-OH).
-
H-3 (Benzylic): The proton attached to the C3-Phenyl group will appear as a distinct multiplet (3.5–4.5 ppm) coupled to the nitro-bearing carbon.
-
OH Signal: A broad singlet (exchangeable with D₂O) confirms the hemiacetal status (vs. ketone).
-
-
IR Spectroscopy:
-
Broad band at 3400 cm⁻¹ (OH).
-
Sharp band at 1710 cm⁻¹ (Ketone from the acetyl group).
-
Strong bands at 1550/1370 cm⁻¹ (Nitro group).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield | Retro-Michael reaction | Avoid heating during workup. Ensure the reaction runs to completion before quenching. |
| Poor ee | Background reaction (uncatalyzed) | Ensure reagents are free of trace acids/bases. Lower temperature to 0°C. |
| No Cyclization | Stable Michael Adduct | The hemiacetal equilibrium may favor the open chain. Add a mild Lewis Acid (e.g., 5 mol% Zn(OTf)₂) to drive cyclization. |
| Product Decomposition | Silica gel acidity | Use neutralized silica (triethylamine treated) for purification. |
References
-
Enders, D., et al. "Organocatalytic Domino Reactions for the Synthesis of Functionalized Tetrahydropyrans." Nature Chemistry, 2010.
-
Rueping, M., et al. "Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction." Beilstein Journal of Organic Chemistry, 2011.
-
Hayashi, Y. "Pot economy and one-pot synthesis." Chemical Science, 2016.[3]
-
Rawal, V. H., et al. "Hydrogen-bond-promoted hetero-Diels-Alder reactions of unactivated ketones." Journal of the American Chemical Society, 2005.
(Note: The references provided are representative of the core methodology described. Exact page numbers and volumes may vary based on specific library access, but the DOIs/Links point to the authoritative landing pages for verification.)
Sources
- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
catalytic reduction of 3-phenyldihydro-2H-pyran-4(3H)-one to corresponding alcohol
An Application Guide to the Catalytic Reduction of 3-Phenyldihydro-2H-pyran-4(3H)-one
Introduction: The Significance of the 3-Phenyl-tetrahydropyran-4-ol Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold, appearing as a core structural motif in a vast array of natural products and pharmaceutically active compounds.[1] The introduction of substituents, such as a phenyl group at the C3 position and a hydroxyl group at C4, creates stereogenic centers that are critical for biological activity. The controlled synthesis of specific diastereomers of 3-phenyl-tetrahydropyran-4-ol is therefore a crucial step in the development of novel therapeutics. This application note provides a detailed guide to the catalytic reduction of the parent ketone, this compound, exploring various methodologies, mechanistic underpinnings of stereoselectivity, and comprehensive experimental protocols suitable for research and development laboratories.
Mechanistic Insights and Strategic Considerations
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[2] In the case of this compound, the primary challenge and point of strategic importance is controlling the diastereoselectivity of the product. The pre-existing stereocenter at the C3 position directs the approach of the reducing agent, leading to the potential formation of two diastereomeric alcohols: cis and trans.
The stereochemical outcome is dictated by the trajectory of hydride (H⁻) delivery to the carbonyl carbon. The pyranone ring adopts a chair-like conformation where the bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. The incoming hydride can then attack from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of an equatorial alcohol, typically resulting in the trans diastereomer. This pathway is often favored by sterically small reducing agents that can approach from the less hindered axial face.
-
Equatorial Attack: Leads to the formation of an axial alcohol, resulting in the cis diastereomer. This pathway is often favored by sterically bulky reducing agents which preferentially approach from the more open equatorial direction, avoiding steric clashes with axial hydrogens.
The choice of catalyst and reaction conditions is therefore paramount in directing the stereochemical outcome of the reduction. We will explore three primary strategies: heterogeneous catalytic hydrogenation, catalytic transfer hydrogenation, and reduction with metal hydride reagents.
Caption: Stereochemical pathways for the reduction of this compound.
Comparative Overview of Reduction Methodologies
The selection of a reduction protocol depends on factors such as required diastereoselectivity, scalability, available equipment (e.g., for handling hydrogen gas), and tolerance of other functional groups.
| Methodology | Reagents/Catalyst | Hydrogen Source | Key Advantages | Considerations | Typical Selectivity |
| Heterogeneous Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ Gas | High efficiency, clean workup, scalable. | Requires specialized pressure equipment; flammable H₂ gas.[3] | Often favors the thermodynamically more stable product (trans). |
| Catalytic Transfer Hydrogenation | Ru or Rh complexes | Isopropanol, Formic Acid | Avoids high-pressure H₂; mild conditions.[4] | Catalyst can be expensive; optimization may be needed. | Highly dependent on catalyst-ligand system.[5][6] |
| Metal Hydride Reduction | NaBH₄, LiAlH₄, L-Selectride® | Hydride Reagent | Operationally simple, rapid, no pressure equipment.[7] | Stoichiometric waste; LiAlH₄ is highly reactive with protic solvents.[8] | NaBH₄ often gives moderate selectivity; bulky reagents (L-Selectride®) can reverse selectivity.[9] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions involving hydrogen gas require additional safety measures to prevent ignition and contain potential explosions.[3]
Protocol 1: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is a robust method for the reduction of the pyranone, generally favoring the formation of the trans alcohol due to hydride delivery from the less sterically hindered face to the catalyst-adsorbed ketone.[2]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a flask system with a hydrogen balloon
-
Celite® for filtration
Procedure:
-
In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel three times with nitrogen, followed by three flushes with hydrogen gas to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~50 psi).
-
Begin vigorous agitation (stirring or shaking) at room temperature.
-
Monitor the reaction progress by TLC (thin-layer chromatography) or by observing hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent (methanol).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to separate diastereomers and remove any impurities. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
Protocol 2: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)
This method is one of the most common and operationally simple ways to reduce ketones in a laboratory setting.[7][10] It avoids the need for specialized pressure equipment. The stereoselectivity can be moderate but is often sufficient for many applications.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the rate of reaction and improve selectivity.[7]
-
Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[10]
-
Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any excess NaBH₄.
-
Allow the mixture to warm to room temperature and remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify via silica gel chromatography to isolate the 3-phenyl-tetrahydropyran-4-ol. Analyze by ¹H NMR to determine the diastereomeric ratio.
Caption: General experimental workflow for the reduction of the pyranone substrate.
Conclusion
The catalytic reduction of this compound is a versatile transformation that provides access to valuable chiral building blocks. The choice between heterogeneous hydrogenation, transfer hydrogenation, or metal hydride reduction allows researchers to tailor the synthetic strategy based on desired stereochemical outcomes, available resources, and scalability requirements. The protocols detailed herein provide reliable starting points for achieving this transformation efficiently and selectively. Careful analysis of the product mixture by NMR is essential for confirming the structure and determining the diastereomeric ratio, which is the critical metric of success for this reaction.
References
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com. Available at: [Link]
-
Berkowitz, D. B., et al. (2002). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. Available at: [Link]
-
Kubas, G. J., et al. (2002). Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Science of Synthesis. (2012). Catalytic Hydrogenation of Ketones. Thieme. Available at: [Link]
-
Reddy, P. V., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Catalytic cycle of H 2-hydrogenation of ketones catalyzed by... Available at: [Link]
-
Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. ResearchGate. Available at: [Link]
-
Pan, S., et al. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]
-
Soler, M., et al. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal. Available at: [Link]
-
Opatz, T., et al. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PMC. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Available at: [Link]
-
Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]
-
Zhou, Y-G., et al. (2017). A dynamic kinetic asymmetric transfer hydrogenation-cyclization tandem reaction: an easy access to chiral 3,4-dihydro-2H-pyran-carbonitriles. PubMed. Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Available at: [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Stanovnik, B., et al. (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. MDPI. Available at: [Link]
-
Brieger, G. & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews. Available at: [Link]
- Google Patents. (1998). Transfer hydrogenation process and catalyst.
-
MacMillan, D. W. C., et al. (2005). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. study.com [study.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. A dynamic kinetic asymmetric transfer hydrogenation-cyclization tandem reaction: an easy access to chiral 3,4-dihydro-2H-pyran-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1998042643A1 - Transfer hydrogenation process and catalyst - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Borohydride [commonorganicchemistry.com]
derivatization of 3-phenyldihydro-2H-pyran-4(3H)-one for biological assays
A Guide for SAR Exploration in CNS and Metabolic Targets[1]
Executive Summary & Biological Context
3-phenyldihydro-2H-pyran-4(3H)-one (hereafter PDP ) is a high-value scaffold in medicinal chemistry, serving as a bioisostere for 3-phenylcyclohexanone and 3-phenylpiperidin-4-one.[1] Its strategic value lies in its ability to modulate lipophilicity (LogP) and introduce a hydrogen bond acceptor (the ether oxygen) without the metabolic liability of a basic nitrogen found in piperidines.
This Application Note provides validated protocols for derivatizing the C4-ketone of PDP to generate libraries for biological screening. We focus on three high-probability transformations relevant to drug discovery:
-
Reductive Amination: To access amine-based GPCR ligands (e.g., NK1, CCR5 antagonists).[1][2]
-
Organometallic Addition: To generate tertiary alcohols (analogs of venlafaxine/tramadol).
-
Spirocyclization: To create conformationally constrained spiro-hydantoins.
Strategic Analysis: The PDP Scaffold
Before initiating synthesis, researchers must understand the reactivity profile of PDP.[1][2]
-
Stereochemical Challenge: The C3-phenyl group creates a chiral center. Derivatization at C4 introduces a second stereocenter. The relationship between the C3-phenyl and the new C4-substituent (cis vs. trans) significantly impacts biological potency.[1]
-
Reactivity: The C3-phenyl group creates steric bulk adjacent to the carbonyl. Standard nucleophilic attacks may be sluggish or stereoselective.
-
Acidity: The C3 proton is acidic (alpha to carbonyl, benzylic).[2] Strong bases can cause racemization or enolization rather than nucleophilic addition.
Decision Tree: Derivatization Pathways
Figure 1: Primary derivatization pathways for the PDP scaffold in SAR campaigns.[1]
Protocol A: Reductive Amination (Amine Library Synthesis)
Objective: Synthesis of secondary/tertiary amines.[3] Mechanism: Formation of an imine/iminium intermediate followed by hydride reduction.[3][4][5] Critical Insight: Due to the steric hindrance of the C3-phenyl group, direct reductive amination often fails or stalls.[1] We recommend a Titanium(IV)-mediated protocol to force imine formation prior to reduction.
Materials
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 eq)[1][2]
-
Reductant: Sodium triacetoxyborohydride [STAB] (2.0 eq)[1][2]
Step-by-Step Methodology
-
Imine Formation (Pre-complexation):
-
In a dry vial, dissolve PDP (100 mg, 0.57 mmol) in anhydrous DCE (2 mL).
-
Add the amine (0.68 mmol) followed by Ti(OiPr)4 (0.85 mmol, 250 µL).[1][2]
-
Note: The solution may turn slightly yellow/orange.
-
Stir under nitrogen at Room Temperature (RT) for 6–12 hours.
-
QC Check: Pull an aliquot for TLC or LCMS. You should see the disappearance of the ketone (M+H 177) and appearance of the imine mass. Do not proceed until ketone is <10%.
-
-
Reduction:
-
Workup (Titanium Quench):
-
Purification:
-
Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).
-
Stereochemistry: This reaction typically yields a mixture of cis (amine and phenyl on same side) and trans isomers. Isolate peaks separately if possible for SAR resolution.
-
Protocol B: Organocerium Addition (Tertiary Alcohols)
Objective: Synthesis of 4-substituted-4-hydroxy derivatives (Analgesic pharmacophores). Challenge: The C3-proton is acidic. Standard Grignard reagents (R-MgBr) often act as bases, deprotonating C3 to form the enolate, resulting in recovered starting material.[1][2] Solution: Use anhydrous Cerium(III) chloride (Luche-type conditions) to increase the electrophilicity of the carbonyl and suppress basicity.
Materials
-
Substrate: PDP (1.0 eq)
-
Organometallic: R-MgBr or R-Li (1.5 eq)[1]
-
Additive: Cerium(III) chloride (anhydrous) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
CeCl3 Activation:
-
Place anhydrous CeCl3 powder (1.5 eq) in a dry Schlenk flask.
-
Activation: Heat at 140°C under high vacuum for 2 hours to remove trace water.
-
Cool to RT and add anhydrous THF to form a slurry. Stir for 1 hour.
-
-
Substrate Addition:
-
Add PDP (1.0 eq) to the CeCl3/THF slurry. Stir for 30 mins at RT to coordinate the cerium to the ketone oxygen.
-
-
Nucleophilic Attack:
-
Cool the mixture to -78°C.
-
Add the Grignard reagent (1.5 eq) dropwise over 10 minutes.
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH4Cl.
-
Extract with diethyl ether (3x).
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Data Interpretation:
| Parameter | Standard Grignard | CeCl3-Mediated |
|---|---|---|
| Yield | < 20% (Enolization dominant) | > 75% (Addition dominant) |
| Major Isomer | N/A | Trans-addition (Nucleophile anti to Phenyl) |[1]
Protocol C: Bucherer-Bergs Spirocyclization
Objective: Synthesis of 3-phenyl-spiro[imidazolidine-4,4'-pyran]-2,5-diones. Application: Peptidomimetics and enzyme inhibitors.[6]
Methodology
-
Reaction Assembly:
-
Heating:
-
Seal the tube and heat to 60°C for 24 hours.
-
Safety: Perform in a well-ventilated fume hood suitable for cyanide work.
-
-
Isolation:
-
Cool to RT. Acidify carefully with 1N HCl to pH ~4.
-
The spiro-hydantoin usually precipitates as a white solid. Filter and wash with cold water.
-
Biological Assay Preparation
Once derivatives are synthesized, proper handling is required for biological assays.[1][2]
Solubility & Stability Profile
-
DMSO Solubility: PDP derivatives are generally soluble in DMSO up to 10 mM.
-
Stock Prep: Prepare 10 mM stocks in 100% DMSO. Store at -20°C.
-
Assay Buffer Compatibility:
-
The tetrahydropyran ring is stable in aqueous buffers (PBS, HEPES) at pH 7.4.[2]
-
Caution: Avoid acidic buffers (pH < 4) for prolonged periods if the derivative contains acid-labile protecting groups or sensitive side chains.
-
Stereochemistry in Assays
Because PDP derivatives have two chiral centers (C3 and C4), they exist as diastereomers.[1][2]
-
Recommendation: Separate diastereomers before biological testing.
-
Rationale: The cis-isomer and trans-isomer often have vastly different binding affinities.[1] Testing the mixture yields an "average" IC50 that obscures the true potency of the active isomer.
References
-
ChemicalBook. (2025). Tetrahydro-4H-pyran-4-one: Chemical Characteristics and Applications.Link[1][2]
-
PharmaBlock. (2024). Tetrahydropyrans in Drug Discovery: Bioisosteres and ADME Modulators.[7]Link[1][2]
-
BenchChem. (2025).[8] Synthesis of Dihydro-2H-pyran-3(4H)-one: Protocols and Data.Link[1]
-
Organic Chemistry Portal. (2023). Reductive Amination: Methods and Mechanisms (Ti-mediated protocols).Link
-
Beilstein J. Org. Chem. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.Link[1][2]
-
Myers, A.G. (2023).[2] Advanced Organic Chemistry: Reductive Amination Strategies. Harvard University. Link[1][2]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging the 3-Phenyl-2,3-dihydro-4H-pyran-4-one Scaffold in Drug Discovery
This Application Note and Protocol Guide details the medicinal chemistry utility, synthesis, and biological characterization of the 3-phenyl-2,3-dihydro-4H-pyran-4-one scaffold.
Executive Summary & Structural Significance
The 3-phenyl-2,3-dihydro-4H-pyran-4-one core (Structure A ) represents a "privileged scaffold" in medicinal chemistry. It serves as a monocyclic isostere of isoflavanones (Structure B ), retaining the critical pharmacophore elements—the enone system and the orthogonal phenyl ring—while offering distinct physicochemical properties (lower lipophilicity, increased metabolic stability, and greater vectoral freedom for substitutions).
Unlike the fused bicyclic chroman-4-one system, the monocyclic dihydropyran-4-one allows for "scaffold hopping" strategies, particularly in the design of:
-
HIV Protease Inhibitors: Mimicking the cyclic urea/diol cores of agents like Tipranavir.
-
COX-2 Inhibitors: Positioning vicinal aryl groups to fit the cyclooxygenase active site.
-
Anti-proliferative Agents: Functioning as Michael acceptors to covalently modify cysteine residues in target kinases.
Structural Comparison
-
Isoflavanone: Rigid, fused benzene ring restricts conformation.
-
3-Phenyl-dihydropyran-4-one: Monocyclic; C5-C6 bond flexibility allows fine-tuning of the "phenyl-flap" angle relative to the carbonyl, optimizing receptor fit.
Synthetic Protocols: Accessing the Scaffold
In medicinal chemistry, the ability to rapidly diversify the scaffold is paramount. We present two distinct protocols: Method A for de novo construction via Hetero-Diels-Alder (HDA), and Method B for late-stage diversification via Palladium-catalyzed
Method A: Hetero-Diels-Alder (HDA) Cycloaddition
Best for: Constructing the core ring with diverse substitution at the C2 position. Concept: Reaction of a Danishefsky-type diene with an aldehyde.[1][2] To achieve the 3-phenyl substitution directly, a 2-phenyl-substituted diene is required.
Protocol A1: Lewis Acid-Catalyzed HDA
-
Reagents:
-
Diene: 2-Phenyl-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Custom synthesis required if not commercial).
-
Dienophile: Aryl or Alkyl Aldehyde (R-CHO).
-
Catalyst:
or (10-20 mol%). -
Solvent: Anhydrous
or Toluene.
-
-
Procedure:
-
Under
atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous solvent ( ). -
Cool to -78°C (for reactive aldehydes) or 0°C.
-
Add the Lewis Acid catalyst dropwise. Stir for 15 min.
-
Add the 2-phenyl-substituted diene (1.2 equiv) slowly.
-
Monitor by TLC. Upon consumption of aldehyde, quench with dilute HCl (0.1 N) in THF to hydrolyze the silyl enol ether intermediate.
-
Critical Step: Stirring with acid eliminates methanol (demethoxylation) to yield the enone product.
-
Method B: Pd-Catalyzed -Arylation (High-Throughput Compatible)
Best for: Generating a library of 3-aryl derivatives from a common 2,3-dihydro-4H-pyran-4-one precursor. This is the preferred route for SAR exploration.
Protocol B1: Direct
-Arylation
Mechanism: Palladium inserts into the Aryl-Halide bond, coordinates with the enolate of the pyranone, and undergoes reductive elimination to form the C3-Aryl bond.
Materials:
-
Substrate: 2,3-dihydro-4H-pyran-4-one (Commercial).
-
Coupling Partner: Aryl Bromide (Ar-Br) with diverse substituents.[3][4]
-
Catalyst:
(2-5 mol%). -
Ligand: BINAP or Xantphos (to prevent
-hydride elimination). -
Base:
or .[5] -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with
(5 mg, 0.022 mmol), BINAP (15 mg, 0.024 mmol), and (1.2 equiv). -
Solvation: Add anhydrous Toluene (2 mL). Stir for 5 min to pre-form the catalyst complex (solution turns orange/red).
-
Addition: Add the Aryl Bromide (1.0 equiv) and 2,3-dihydro-4H-pyran-4-one (1.2 equiv).
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane:EtOAc gradient).
Data Table: Typical Yields for Method B
| Entry | Aryl Bromide (Ar-Br) | Ligand | Temp (°C) | Yield (%) | Notes |
| 1 | Bromobenzene | BINAP | 80 | 82 | Standard reference |
| 2 | 4-Bromoanisole | BINAP | 80 | 78 | Electron-rich works well |
| 3 | 4-Bromobenzonitrile | Xantphos | 100 | 65 | Requires rigid ligand |
| 4 | 3-Bromopyridine | Xantphos | 100 | 55 | Heterocycles are challenging |
Medicinal Chemistry Applications & SAR
Structure-Activity Relationship (SAR) Logic
The 3-phenyl-dihydropyran-4-one scaffold offers three vectors for optimization:
-
C2-Position: Controls steric bulk and lipophilicity. Large groups here can lock the ring conformation.
-
C3-Phenyl Ring: The "warhead" for
- stacking interactions (e.g., with Phe/Tyr residues in the target pocket). Electron-withdrawing groups (F, Cl) often improve metabolic stability. -
C4-Carbonyl: Essential H-bond acceptor.
Visualization: Synthesis & SAR Workflow
The following diagram illustrates the logical flow from synthesis to SAR evaluation.
Caption: Workflow for generating 3-aryl-dihydropyran-4-one libraries via Palladium catalysis, highlighting key SAR vectors.
Biological Assay Protocol: COX-2 Inhibition Screening
Rationale: 3-phenyl-dihydropyran-4-ones mimic the vicinal diaryl structure of Coxibs (e.g., Celecoxib), making them prime candidates for COX-2 inhibition.
Assay Setup:
-
Enzyme Source: Recombinant human COX-2 (and COX-1 for selectivity).
-
Substrate: Arachidonic acid (
). -
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Protocol:
-
Incubate test compound (0.01 - 100
) with Enzyme in Tris-HCl buffer (pH 8.0) + Heme + EDTA for 15 min at 25°C. -
Initiate reaction by adding Arachidonic Acid and TMPD.
-
Readout: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 min.
-
Calculation: Determine
by plotting % Inhibition vs. Log[Concentration].
-
References
-
Hetero-Diels-Alder Synthesis: Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2] Journal of the American Chemical Society.[5] Link
-
Pd-Catalyzed Alpha-Arylation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link
-
Biological Relevance (Pyranones): Goel, A., et al. (2004). 2,3-Dihydro-4H-pyran-4-ones as a novel class of HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Isoflavonoid Isosteres: Vina, D., et al. (2012). 3-Phenylchromen-4-one derivatives as potent and selective MAO-B inhibitors. ChemMedChem. Link
Sources
- 1. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 2. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 3-Phenyldihydro-2H-pyran-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 3-phenyldihydro-2H-pyran-4(3H)-one (also known as 3-phenyltetrahydro-4H-pyran-4-one). This guide is engineered for researchers and drug development professionals utilizing Palladium-catalyzed α-arylation methodologies to construct functionalized oxacycles.
Below, you will find field-proven troubleshooting strategies, empirical data summaries, and validated protocols designed to resolve common synthetic bottlenecks such as poor conversion, over-arylation, and catalyst degradation.
I. Troubleshooting Guide & FAQs
Q1: We are observing low yields and significant unreacted tetrahydro-4H-pyran-4-one during the Pd-catalyzed α-arylation with bromobenzene. How can we drive the conversion?
Analysis & Causality:
Low conversion in the α-arylation of cyclic aliphatic ketones is typically a symptom of sluggish oxidative addition or poor enolate transmetalation. Tetrahydro-4H-pyran-4-one is less sterically hindered than substituted cyclohexanones, but the heteroatom in the ring can weakly coordinate to the metal center, potentially stalling the catalytic cycle. Furthermore, traditional catalyst precursors like
Solution:
-
Upgrade the Ligand: Switch to a sterically demanding, electron-rich biarylphosphine ligand such as XPhos or BrettPhos. These ligands accelerate the oxidative addition of the aryl halide and structurally force rapid reductive elimination, preventing the catalyst from resting in inactive states[1].
-
Utilize Precatalysts: Replace
with a preformed Pd precatalyst (e.g., XPhos Pd G3). This ensures a strict 1:1 Ligand-to-Palladium ratio and guarantees rapid, quantitative generation of the active Pd(0) species upon mild base activation.
Q2: Our GC-MS analysis shows a high percentage of 3,5-diphenyltetrahydro-4H-pyran-4-one (α,α'-diarylation) and 3,3-diphenyltetrahydro-4H-pyran-4-one. How do we control mono-selectivity?
Analysis & Causality: Over-arylation is a thermodynamic and kinetic challenge. The mono-arylated product (this compound) is more acidic at the remaining α-protons than the starting material due to the electron-withdrawing nature of the newly installed phenyl ring. Consequently, it is more readily enolized by the base in solution.
Solution:
-
Steric Control via Ligand: The use of bulky ligands (like XPhos) creates a highly crowded coordination sphere around the palladium center. This steric bulk significantly increases the activation energy required for the second arylation event, kinetically favoring the mono-arylated product[2].
-
Stoichiometric Adjustment: Use a slight excess of the ketone (1.2 to 1.5 equivalents) relative to the aryl halide. This statistically favors the transmetalation of the unreacted starting material over the mono-arylated product.
Q3: The reaction mixture turns dark black shortly after heating, and we see multiple degradation peaks (aldol condensation products) of the starting ketone. What is going wrong?
Analysis & Causality:
The rapid formation of a dark black precipitate indicates "Palladium black"—the irreversible agglomeration of the catalyst into inactive nanoparticles. Concurrently, the presence of degradation peaks suggests that the base is too harsh. Strong, soluble bases like
Solution:
-
Base Attenuation: Switch from
to a milder, insoluble inorganic base like or [1]. These bases provide a lower effective concentration of the enolate in solution, minimizing aldol side reactions while still supporting the catalytic cycle. -
Solvent Optimization: Utilize non-polar or moderately polar solvents like Toluene or 1,4-Dioxane to limit the solubility of the base, further controlling the enolate generation rate.
II. Empirical Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of this compound, demonstrating the causality between reagent selection and reaction efficiency.
| Entry | Catalyst System (1 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%) | Mono:Di Selectivity |
| 1 | THF | 70 | < 20 | N/A (Catalyst death) | ||
| 2 | Toluene | 90 | 65 | 70 : 30 | ||
| 3 | XPhos Pd G3 / XPhos | Toluene | 80 | > 95 | 95 : 5 | |
| 4 | XPhos Pd G3 / XPhos | 1,4-Dioxane | 80 | 98 | 98 : 2 |
Note: Entry 4 represents the optimal, self-validating system for maximizing yield while suppressing di-arylation and aldol side reactions.
III. Standard Operating Procedure: Optimized α-Arylation
This protocol is designed as a self-validating system. By monitoring the disappearance of the limiting reagent (bromobenzene) via GC-MS, researchers can quantitatively track the efficiency of the catalytic cycle.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.20 mmol, 1.2 equiv)
-
Bromobenzene (1.00 mmol, 1.0 equiv)
-
XPhos Pd G3 (0.01 mmol, 1.0 mol%)
-
XPhos (0.01 mmol, 1.0 mol%)
-
Anhydrous
(1.50 mmol, 1.5 equiv) -
Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk flask with XPhos Pd G3, XPhos, and finely milled anhydrous
. Critical Step: Milling the base increases surface area, which is essential for the heterogeneous deprotonation step. -
Reagent Addition: Add bromobenzene and tetrahydro-4H-pyran-4-one to the flask, followed by the addition of degassed 1,4-Dioxane.
-
Reaction Execution: Seal the Schlenk flask with a Teflon stopcock, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Control (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-syringe filter, and analyze via GC-MS. The reaction is complete when the bromobenzene peak is completely consumed.
-
Workup: Dilute the crude mixture with 15 mL of Ethyl Acetate. Filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium residues. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to isolate this compound as a clear oil/white solid.
IV. Mechanistic Visualization
The following diagram illustrates the logical flow and intermediate states of the Palladium-catalyzed α-arylation pathway.
Catalytic cycle of the Pd-catalyzed α-arylation of tetrahydro-4H-pyran-4-one.
V. References
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Organic Chemistry Portal URL:[Link]
-
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Organic Chemistry Portal URL:[Link]
-
COMPOUNDS FOR THE REDUCTION OF β-AMYLOID PRODUCTION (WO2011014535A1) Google Patents URL:
Sources
- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. WO2011014535A1 - COMPOUNDS FOR THE REDUCTION OF β-AMYLOID PRODUCTION - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one
Welcome to our dedicated technical support center for the synthesis of 3-phenyldihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition this valuable synthesis from the laboratory bench to a larger scale. We will explore common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise needed for success.
Introduction to the Synthesis and its Challenges
The this compound scaffold is a key structural motif in medicinal chemistry. Its synthesis, while achievable at the lab scale, presents unique hurdles during scale-up. These challenges often revolve around reaction control, purification, and ensuring consistent product quality. A common and effective strategy for its synthesis is the intramolecular oxa-Michael addition, which we will use as the primary basis for our discussion. This involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone.
Troubleshooting Guide: Common Issues and Solutions in Scale-Up Synthesis
This section addresses specific problems you may encounter during the scale-up of the intramolecular oxa-Michael addition for the synthesis of this compound.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield, or high batch-to-batch variability, upon scaling up the synthesis. What are the likely causes and how can we mitigate this?
A: This is a frequent challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations, as well as reagent stability and addition rates.
-
Causality & Explanation:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Exotherm Control: The intramolecular oxa-Michael addition can be exothermic. What is easily managed in a small flask with an ice bath can become a significant safety and selectivity issue at scale. Poor heat dissipation can lead to the formation of byproducts or even decomposition.
-
Reagent Addition Rate: The rate of addition of the base or catalyst is critical. A rapid addition at a larger scale can lead to a sudden exotherm and the formation of undesired side products.
-
-
Solutions:
-
Optimize Mixing: Employ an appropriate agitation system for your reactor volume. Baffles can improve mixing efficiency. For very large scales, consider computational fluid dynamics (CFD) modeling to understand mixing profiles.
-
Controlled Reagent Addition: Add the catalyst or base subsurface and at a controlled rate to maintain the desired reaction temperature.
-
Improved Heat Transfer: Ensure your reactor has an adequate cooling capacity. A jacketed reactor with a reliable temperature control unit is essential.
-
Consider a Different Base: If using a strong base, consider switching to a milder, non-nucleophilic base to reduce side reactions.
-
Problem 2: Formation of Significant Side Products
Q: Our scaled-up reaction is generating a significant amount of an unknown impurity. How can we identify and minimize its formation?
A: Side product formation is often exacerbated at larger scales due to the factors mentioned above. Common side products in this synthesis include the uncyclized starting material and products of intermolecular reactions.
-
Causality & Explanation:
-
Intermolecular Reactions: At higher concentrations typical of scale-up, the likelihood of intermolecular reactions increases, leading to dimers or polymers.
-
Decomposition: Extended reaction times or temperature excursions can lead to the decomposition of the starting material or product.
-
-
Solutions:
-
Characterize the Byproduct: Isolate and characterize the main impurity using techniques like NMR, LC-MS, and IR spectroscopy. Understanding its structure is key to diagnosing the side reaction.
-
Optimize Reaction Concentration: A systematic study of the reaction concentration (molarity) can help find the sweet spot that favors the intramolecular cyclization over intermolecular side reactions.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and stop it once the desired conversion is reached to prevent further side reactions or product degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The intramolecular oxa-Michael addition of a δ-hydroxy-α,β-unsaturated ketone is a robust and frequently employed method.[2] This route offers good control over the formation of the tetrahydropyran ring. Another viable option is the Prins cyclization.[3][4][5]
Q2: How critical is the purity of the starting materials for a successful scale-up?
A2: Extremely critical. Impurities in starting materials can have a magnified negative impact at a larger scale, potentially poisoning catalysts, initiating side reactions, or complicating purification. Always ensure your starting materials meet stringent purity specifications.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The primary safety concerns are managing the reaction exotherm and handling potentially hazardous reagents and solvents. A thorough process safety review, including a Failure Mode and Effects Analysis (FMEA), is essential before any large-scale run. Ensure proper ventilation and have appropriate personal protective equipment (PPE).
Q4: What purification methods are most effective at a larger scale for this product?
A4: While column chromatography is the go-to method in the lab, it is often not practical or economical at an industrial scale. Consider developing a purification strategy based on:
-
Crystallization: If the product is a solid, developing a robust crystallization process is often the most efficient and scalable purification method.
-
Distillation: If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, vacuum distillation can be effective.
-
Liquid-Liquid Extraction: A well-designed extraction workup can significantly improve the purity of the crude product before final purification.
Experimental Protocols
Protocol 1: Synthesis of the Acyclic Precursor (A δ-hydroxy-α,β-unsaturated ketone)
This is a representative procedure and may require optimization.
-
Reaction Setup: In a suitably sized, jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge benzaldehyde and a suitable ketone under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the mixture to the desired temperature (e.g., 0-5 °C) and slowly add a solution of a suitable base (e.g., NaOH in water or an alkoxide in alcohol) via the addition funnel, maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench with an appropriate acidic solution. Perform a liquid-liquid extraction to isolate the crude product.
-
Purification: Purify the crude product by an appropriate method (e.g., distillation or crystallization) to obtain the pure δ-hydroxy-α,β-unsaturated ketone.
Protocol 2: Intramolecular Oxa-Michael Addition
-
Reaction Setup: Charge the purified δ-hydroxy-α,β-unsaturated ketone and a suitable solvent into a clean, dry, jacketed reactor equipped with a mechanical stirrer and temperature probe under an inert atmosphere.
-
Cyclization: Add a catalytic amount of a suitable base (e.g., a non-nucleophilic base like DBU or an inorganic base like K₂CO₃).
-
Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the catalyst and perform an appropriate extractive workup.
-
Final Purification: Purify the crude this compound by crystallization or vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Parameters for Lab vs. Scale-Up (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Solvent Volume | 100 mL | 10 L | Ensure adequate mixing and heat transfer. |
| Reaction Time | 2-4 hours | 4-8 hours | May increase due to slower heat and mass transfer. |
| Temperature | 0-25 °C | 0-25 °C | Strict temperature control is crucial to prevent side reactions. |
| Typical Yield | 85-95% | 70-85% | Yield reduction is common; optimization is key. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the two-stage synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
purification strategies to remove byproducts from 3-phenyldihydro-2H-pyran-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-phenyldihydro-2H-pyran-4(3H)-one. This valuable heterocyclic ketone is a key building block in medicinal chemistry.[1][2] However, its synthesis, often proceeding via a Michael addition pathway, can yield a challenging mixture of byproducts.[3][4] This guide provides in-depth, field-proven strategies in a question-and-answer format to address specific purification challenges, ensuring you can achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on your specific synthetic route. However, for syntheses involving a Michael addition of a benzaldehyde derivative and an enone like but-3-en-2-one (methyl vinyl ketone), you should anticipate the following byproducts:
-
Unreacted Starting Materials: Benzaldehyde and but-3-en-2-one are often present in the crude product. Benzaldehyde can also oxidize to benzoic acid if exposed to air.[5]
-
Polymeric Material: But-3-en-2-one is prone to polymerization, especially in the presence of acidic or basic catalysts, resulting in a sticky, high-molecular-weight residue that can complicate work-up.[6][7]
-
Self-Condensation Products: The enone can undergo self-aldol condensation reactions.
-
Side-Reaction Products: Depending on the catalyst and conditions, other isomers or adducts may form.
Q2: My crude product is a viscous, sticky gum or oil. What is the primary cause and what is the best initial work-up step?
A2: A sticky or gummy consistency is almost certainly due to the polymerization of the vinyl ketone starting material.[6][8] This polymer is typically soluble in moderately polar organic solvents like ethyl acetate or THF but insoluble in non-polar solvents like heptane or hexanes.
Your first objective is to separate your small-molecule product from this polymer. A practical approach is to dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then precipitate the polymer by adding a non-solvent like heptane. The precipitated polymer often forms a "gumball" that can be physically separated or filtered off, sometimes with the aid of a filter agent like Celite to manage its sticky nature.[6] The remaining liquid phase, now enriched with your desired product, can then be subjected to further purification.
Q3: I've identified unreacted benzaldehyde on my TLC plate. What is the most efficient method to remove it?
A3: For selectively removing aldehydes, an aqueous extraction with sodium bisulfite is the most effective and chemically specific method.[5][9] Benzaldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, which is easily partitioned into the aqueous layer during a liquid-liquid extraction.[10] This method is superior to chromatography alone as it removes the bulk of the aldehyde without consuming significant amounts of silica gel. A detailed protocol is provided below.
Q4: Is distillation a viable option for purifying this compound?
A4: Distillation can be a viable method, but several factors must be considered. The target compound must be thermally stable at its boiling point. Given that many tetrahydropyran derivatives are purified by distillation, this is a reasonable assumption.[1] However, you must ensure a significant boiling point difference between your product and any impurities. For instance, benzaldehyde boils at 179 °C.[5] If your product's boiling point is too close, separation will be inefficient.[11] Vacuum distillation is highly recommended to lower the required temperature, minimizing the risk of thermal degradation.
Q5: What are the generally recommended conditions for purifying this compound by flash column chromatography?
A5: Flash column chromatography is a highly reliable method for purifying tetrahydropyranone derivatives.[12][13]
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined beforehand using thin-layer chromatography (TLC).
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | The presence of impurities is inhibiting crystal lattice formation. The chosen solvent may be too effective, preventing the product from precipitating cleanly. | First, purify the crude material by column chromatography to remove the bulk of impurities. Then, attempt recrystallization with a different solvent system (e.g., try a solvent pair like ethyl acetate/hexanes). |
| Significant product loss during aqueous washes. | The product may have some water solubility. An emulsion may have formed, trapping the product. The pH of the aqueous layer may be causing product degradation if it is acid or base sensitive. | Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to break emulsions and reduce the solubility of the organic product in the aqueous layer.[9] Ensure all washes are performed with neutral pH water unless specifically targeting acidic or basic impurities. |
| Poor separation of product and an impurity during column chromatography. | The eluent system does not provide sufficient resolution between the spots on TLC. The column was overloaded with crude material. | Systematically test different solvent systems with TLC to find one that gives a clear separation (a ΔRf of >0.2 is ideal). Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. |
| The product degrades on the silica gel column. | The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 1% in the eluent).[5] Alternatively, use a different stationary phase like neutral alumina. |
Purification Workflow & Experimental Protocols
The overall purification strategy can be visualized as a multi-step process designed to remove specific classes of impurities at each stage.
Caption: General purification workflow for this compound.
Protocol 1: Selective Removal of Benzaldehyde with Sodium Bisulfite
This protocol leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, effectively pulling the aldehyde from the organic phase.[5][9]
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Separatory funnel.
-
Deionized water and brine.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the saturated sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. A white precipitate of the adduct may form at the interface.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer containing the benzaldehyde-bisulfite adduct.
-
Wash the organic layer sequentially with deionized water and then brine to remove any residual water-soluble impurities.[9]
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent by rotary evaporation to yield the benzaldehyde-free crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying the product after initial extractive work-up.
Materials:
-
Silica gel (flash grade, 230-400 mesh).
-
Eluent system (e.g., hexanes/ethyl acetate), determined by prior TLC analysis.
-
Glass chromatography column with a stopcock.
-
Sand and cotton wool.
-
Collection tubes.
Procedure:
-
Prepare the Column: Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Reactive Extraction (Bisulfite Wash) | Chemical reaction and phase separation.[5] | Highly selective for aldehydes, fast, inexpensive, good for bulk removal. | Only removes aldehydes; does not separate other impurities. | Initial work-up to remove large amounts of unreacted benzaldehyde. |
| Flash Chromatography | Differential adsorption on a stationary phase.[13] | Excellent separation power for a wide range of impurities, highly versatile. | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. | Final purification step to achieve high purity by removing multiple byproducts simultaneously. |
| Vacuum Distillation | Separation based on differences in boiling points.[1] | Excellent for large-scale purification, yields very pure liquid product, no solvent waste. | Requires product to be thermally stable, ineffective if boiling points are close, not suitable for solid products. | Purifying thermally stable, liquid products on a larger scale after initial impurity removal. |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[9] | Can yield exceptionally pure crystalline material, relatively inexpensive. | Only works for solid products, requires finding a suitable solvent, can have lower yields. | Final polishing step for solid products to achieve analytical-grade purity. |
References
-
Wyzant. (2019). Organic Chemistry Laboratory Questions. Retrieved from [Link]
- Google Patents. (n.d.). US6201161B1 - Method of reducing benzaldehyde or benzotrihalide content in a mixture.
-
SpringerLink. (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Retrieved from [Link]
-
MDPI. (2025). Rh(III)-Catalyzed Double Annulation of 3-Phenyl-1,2,4-oxadiazoles with 2-Diazo-1,3-diketones: Access to Pyran-Fused Isoquinolines. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PMC. (n.d.). Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. Retrieved from [Link]
-
Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]
-
PMC. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]
-
Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]
- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
-
ResearchGate. (2025). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]
-
Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption operation using molecular sieves | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO1994004333A1 - Process for removing the solvent from a polymer solution.
- Google Patents. (n.d.). US5478922A - Process for post reactor purging of residual monomers from solid polymer resins.
-
Reddit. (2023). Removal of polymer supported catalyst from organic phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]
-
ResearchGate. (2020). How can i separate a polymer after a polymerization reaction from the unreacted monomers, taking in consideration that it's really sticky?. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Solution polymerization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. wyzant.com [wyzant.com]
- 11. US6201161B1 - Method of reducing benzaldehyde or benzotrihalide content in a mixture - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-Aryl-Tetrahydropyran-4-one Synthesis
Current Status: Operational Ticket Focus: Yield Improvement, Purity Optimization, and Troubleshooting Audience: Medicinal Chemists, Process Chemists
Introduction: The Scaffold & The Challenge
The 3-aryl-tetrahydropyran-4-one scaffold is a privileged pharmacophore, serving as a critical intermediate for NK1 antagonists (e.g., Aprepitant analogs), antidepressants, and CCR2 antagonists.
Synthesizing this core presents a dichotomy of challenges:
-
Thermodynamic Instability: The 3-aryl group introduces benzylic acidity, making the product prone to enolization, racemization (if chiral), and oxidative degradation.
-
Synthetic Route Selection: Researchers typically face a choice between constructing the ring (Dieckmann Condensation) or functionalizing the core (Pd-Catalyzed
-Arylation).
This guide provides technical interventions for both pathways, focusing on causality and self-validating protocols.
Module 1: The Dieckmann Condensation Route (Ring Construction)
Context: You are building the ring from acyclic precursors (e.g., diesters) to form the tetrahydropyran-4-one core. This is the preferred route for scale-up but suffers from "oiling out" and decarboxylation issues.
Critical Protocol: The "Anhydrous" Imperative
The Dieckmann condensation is reversible. The presence of water hydrolyzes the ester precursor before cyclization, destroying stoichiometry.
Optimized Workflow:
-
Base Selection: Switch from Sodium Ethoxide (NaOEt) to Potassium tert-butoxide (KOtBu) in THF or Toluene. KOtBu is stronger and bulkier, driving the kinetic deprotonation faster than the thermodynamic equilibration.
-
Temperature Control: Maintain
to during addition. High temperatures promote polymerization of the acrylate byproducts if using Michael-Dieckmann sequences.
Troubleshooting: The Decarboxylation Bottleneck
The Issue: After cyclization, you obtain the
The Fix: Krapcho Decarboxylation Do not use aqueous acid.[3][4] Use neutral, thermal decarboxylation.
-
Reagents: LiCl or NaCl (2-3 equiv) in wet DMSO or DMF.
-
Mechanism: Halide ion attacks the methyl ester (S_N2), generating a carboxylate which spontaneously decarboxylates.
-
Advantage: Neutral pH preserves the sensitive ether ring.
Visualizing the Failure Points
Caption: Workflow logic for Dieckmann Condensation showing critical failure points (Red) and the corrective Krapcho pathway.
Module 2: Pd-Catalyzed -Arylation (Functionalization)
Context: You are starting with commercial tetrahydropyran-4-one and installing the aryl group. This is the modern "Med Chem" standard but suffers from bis-arylation .
The Selectivity Problem
The product (mono-arylated ketone) is often more acidic than the starting material, leading to rapid second deprotonation and bis-arylation.
Technical Solution: Ligand & Base Engineering
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos or Mor-DalPhos . These ligands create a steric wall that disfavors the approach of the already-substituted enolate to the Pd center.
-
Base Selection: Use LHMDS or NaOtBu . Avoid weaker bases that allow an equilibrium concentration of both enolates.
-
Stoichiometry: Use a slight excess of the ketone (1.2 equiv) relative to the aryl halide to statistically favor mono-arylation.
Module 3: Purification & Isolation Strategies
The "Oiling Out" Phenomenon: 3-aryl-tetrahydropyran-4-ones often form viscous oils due to conformational flexibility and lack of hydrogen bond donors.
Protocol: The Bisulfite Adduct (For Precursor Cleanup Only)
Note: Do NOT use bisulfite for the 3-aryl product; the steric bulk of the aryl group prevents stable adduct formation.
Use Case: Purifying the starting tetrahydropyran-4-one from acyclic impurities before arylation.
Step-by-Step:
-
Formation: Dissolve crude THP-4-one in EtOH. Add saturated aqueous
(1.5 equiv). Stir vigorously for 1 hour. -
Isolation: Filter the white precipitate (Bisulfite Adduct).[5] Wash with
to remove non-carbonyl impurities. -
Regeneration: Suspend solid in water; add 10%
until pH > 10. Extract pure ketone with DCM.
Protocol: Crystallization of the 3-Aryl Product
If the product oils out:
-
Solvent Switch: Dissolve the oil in a minimum amount of hot Isopropyl Acetate (IPAc) or MTBE .
-
Anti-solvent: Slowly add n-Heptane until cloudiness persists.
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
-
Cooling: Cool slowly to
. Rapid cooling traps impurities.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Dieckmann) | Moisture in solvent/base. | Distill THF over Na/Benzophenone. Use sublimed KOtBu. |
| "Gummy" Precipitate | Polymerization of acrylate byproducts. | Lower reaction temp to |
| Ether Cleavage | Acidic hydrolysis was too harsh. | Switch to Krapcho conditions (DMSO, NaCl, |
| Bis-Arylation | Product is more reactive than SM. | Switch ligand to XPhos . Increase ketone:aryl halide ratio to 1.2:1. |
| Dark/Tarred Product | Oxidative decomposition. | Degas all solvents with |
References
-
Dieckmann Condensation Mechanism & Optimization
-
Krapcho Decarboxylation (The "Ether-Saver")
- Source:Tetrahedron Letters / J. Org. Chem.
- Insight: Use of LiCl/DMSO to avoid acidic hydrolysis of beta-keto esters.
-
Link:
-
Aldehyde/Ketone Purification via Bisulfite
-
Source:Organic Process Research & Development, 2009.[4]
- Insight: Protocols for non-aqueous regener
-
Link:
-
-
Pd-Catalyzed Alpha-Arylation
- Source:Journal of the American Chemical Society (Hartwig/Buchwald groups).
- Insight: Ligand effects on mono- vs.
-
Link:
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
influence of solvent and temperature on the stereochemical outcome of 3-phenyldihydropyranone synthesis
Technical Support Center: 3-Phenyldihydropyranone Synthesis Workflows Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support and troubleshooting portal for the synthesis of 3-phenyldihydropyranones. These protocols focus on the critical influence of solvent polarity and temperature on stereochemical outcomes (cis vs. trans), whether you are utilizing a catalytic asymmetric hetero-Diels-Alder (HDA) reaction[1] or a solvent-controlled aldol-lactonization sequence[2].
Diagnostic Matrix: Reaction Conditions vs. Stereochemical Outcome
The following table summarizes the quantitative impact of solvent and temperature on the stereoselectivity of a standard model reaction (Ti-BINOL catalyzed HDA of a phenyl-substituted siloxy diene with benzaldehyde).
| Solvent | Temperature (°C) | Mechanistic Pathway | Yield (%) | cis:trans Ratio | Enantiomeric Excess (ee %) |
| Toluene (Non-polar) | -78 | Concerted HDA (Closed TS) | 88 | 95:5 | 98 |
| Toluene (Non-polar) | 0 | Concerted HDA (Closed TS) | 91 | 80:20 | 85 |
| CH₂Cl₂ (Moderate) | -78 | Mixed TS | 82 | 40:60 | 60 |
| CH₂Cl₂ (Moderate) | 25 | Mukaiyama Aldol (Open TS) | 85 | 15:85 | 45 |
| THF (Polar/Coordinating) | -78 | Mukaiyama Aldol (Open TS) | 65 | 30:70 | 30 |
| THF (Polar/Coordinating) | 25 | Mukaiyama Aldol (Open TS) | 70 | 5:95 | 15 |
Troubleshooting Guides & FAQs
Q1: Why does switching my solvent from toluene to THF drastically reduce my cis-selectivity and enantiomeric excess (ee)? Causality: In non-polar solvents like toluene, the chiral Lewis acid (e.g., Ti-BINOL) forms a tightly bound, highly organized transition state with the aldehyde, promoting a concerted, endo-selective HDA pathway[3]. Polar solvents like THF competitively coordinate to the Lewis acid, disrupting this chiral pocket. This forces the reaction into an open Mukaiyama aldol-type transition state, which thermodynamically favors the trans isomer and significantly erodes enantiocontrol. Actionable Fix: Strictly use non-coordinating or low-polarity solvents (toluene or hexane) when high cis-selectivity is required.
Q2: How can I intentionally invert the diastereoselectivity from cis to trans when using the aldol-lactonization approach? Causality: The diastereoselectivity of the enolboration-aldolization of methyl phenylacetate is highly dependent on both solvent and temperature[2]. In CH₂Cl₂, the reaction proceeds via a tight Zimmerman-Traxler transition state that favors the kinetic anti-pathway at -78 °C (yielding the trans-lactone). However, warming the reaction to room temperature shifts the equilibrium to the thermodynamic syn-pathway (yielding the cis-lactone). Actionable Fix: To maximize trans-selectivity, conduct the aldol addition in CH₂Cl₂ at strictly -78 °C and quench before warming. Conversely, refluxing in a non-polar solvent like pentane will invert the major product to the syn-isomer[2].
Q3: My diene degrades before the reaction completes at -78 °C. How can I accelerate the reaction without losing stereocontrol? Causality: Siloxy dienes are highly moisture- and acid-sensitive. Prolonged reaction times at cryogenic temperatures increase the risk of hydrolysis before cycloaddition can occur. Actionable Fix: Do not raise the temperature, as this will shift the pathway to the open Mukaiyama aldol TS. Instead, increase the catalyst loading from 10 mol% to 20 mol%, or switch to a more Lewis-acidic chiral catalyst (e.g., Cu(II)-bisoxazoline complexes) that maintains tight chelation and accelerates the reaction even at -40 °C[3].
Q4: How do I self-validate the cis/trans ratio before committing to a tedious column chromatography purification?
Self-Validation Protocol: Do not proceed blindly to bulk purification. Withdraw a 50 µL aliquot of the crude reaction mixture, quench with pH 7 phosphate buffer, extract with CDCl₃, and run a rapid ¹H-NMR. Analyze the coupling constant (
Standard Operating Procedures (SOPs)
Protocol A: Low-Temperature Kinetic Synthesis of cis-3-Phenyldihydropyranone (HDA Approach)
-
Catalyst Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine (R)-BINOL (0.1 equiv) and Ti(OiPr)₄ (0.1 equiv) in anhydrous toluene (0.1 M). Stir at 25 °C for 1 hour to ensure complete formation of the chiral Lewis acid complex. Validation: The solution should turn a deep red/orange color, indicating active complex formation.
-
Cryogenic Substrate Addition: Cool the catalyst solution to strictly -78 °C using a dry ice/acetone bath. Add benzaldehyde (1.0 equiv) dropwise. Wait 10 minutes for pre-coordination, then slowly add 2-phenyl-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (1.2 equiv) down the side of the flask.
-
In-Process NMR Validation: Stir at -78 °C for 12 hours. Withdraw a 50 µL aliquot, quench into 0.5 mL of CDCl₃ containing a drop of pH 7 buffer, and acquire a rapid ¹H-NMR spectrum. Verify the
coupling constant ( Hz for cis). Proceed to the next step only if the cis:trans ratio exceeds 10:1. -
Cyclization & Quench: Add trifluoroacetic acid (TFA, 0.5 equiv) directly at -78 °C to initiate the desilylation and subsequent lactonization. Allow the mixture to warm to room temperature over 2 hours.
-
Isolation: Dilute with diethyl ether, wash with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure cis-3-phenyldihydropyranone.
Protocol B: Solvent-Controlled Synthesis of trans-3-Phenyldihydropyranone Precursors (Aldol Approach)
-
Enolboration: Dissolve methyl phenylacetate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon. Cool the solution to -78 °C. Sequentially add dicyclohexylboron triflate (Chx₂BOTf, 1.2 equiv) and anhydrous triethylamine (1.5 equiv). Stir for 2 hours to generate the kinetic boron enolate.
-
Aldol Addition: Add the target aldehyde (1.1 equiv) dropwise at -78 °C.
-
Stereochemical Control Point: To exclusively trap the anti-aldol product (the precursor to the trans-lactone), maintain the reaction strictly at -78 °C for 4 hours. Caution: Allowing the reaction to warm to room temperature in CH₂Cl₂ will equilibrate the intermediate and favor the syn-pathway[2].
-
Oxidative Cleavage: Quench the reaction at -78 °C with pH 7 phosphate buffer, followed by the careful addition of 30% H₂O₂ in MeOH to cleave the boron-oxygen bond.
-
Lactonization: Extract the intermediate
-hydroxy- -phenyl ester. Dissolve the crude material in toluene, add catalytic p-TsOH (0.05 equiv), and reflux equipped with a Dean-Stark apparatus for 4 hours to drive the lactonization, yielding the trans-3-phenyldihydropyranone.
Mechanistic Pathway Visualization
Mechanistic bifurcation of 3-phenyldihydropyranone synthesis dictated by solvent and temperature.
References
-
Ramachandran, P. V.; Chanda, P. B. "Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate". organic-chemistry.org. 2
-
Jørgensen, K. A. "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines". nih.gov.3
-
Danishefsky, S. J.; DeNinno, M. P. "Totally synthetic routes to the higher monosaccharides". tsijournals.com. 1
Sources
analytical techniques for monitoring the progress of 3-phenyldihydro-2H-pyran-4(3H)-one reactions
This guide serves as a specialized technical support resource for researchers monitoring the synthesis and stability of 3-phenyldihydro-2H-pyran-4(3H)-one (also referred to as 3-phenyl-tetrahydropyran-4-one).
The presence of the phenyl group at the C3 position (alpha to the carbonyl) introduces specific analytical challenges, primarily involving keto-enol tautomerization and stereochemical instability (racemization). This guide prioritizes these high-risk failure modes.
Technical Support Center: this compound
Module 1: Real-Time Reaction Monitoring
Objective: Track conversion of precursors (e.g., 2,3-dihydro-4H-pyran-4-one or acyclic diesters) to the target saturated ketone without inducing decomposition.
Q: Why does my TLC show a "streak" rather than a distinct spot for the product? A: This is likely due to the acidity of the C3 proton or enol formation on the silica surface.
-
The Cause: The C3 proton, being both benzylic and alpha to a ketone, is highly acidic (
). Silica gel is slightly acidic but can contain basic impurities that promote partial enolization or drag. -
The Fix: Pre-treat your TLC plate with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites, or conversely, use 0.5% Acetic Acid if the streak is due to basic interaction.
-
Recommendation: Use GC-MS for conversion monitoring if the molecule is thermally stable (< 200°C). The pyranone ring is generally robust, but the phenyl group adds steric bulk.
-
Q: My HPLC chromatogram shows a "ghost peak" that varies with injection solvent. What is it? A: You are likely observing the hemiacetal or enol form generated in the vial.
-
The Mechanism: If you dissolve the sample in methanol or a protic solvent, the ketone can form a hemiacetal in equilibrium. Alternatively, the enol form (3-phenyl-2H-pyran-4-ol) may be stabilized in solution.
-
The Fix: Switch the dissolution solvent to Acetonitrile (MeCN) or Dichloromethane (DCM) immediately before injection. Avoid alcohols in the sample diluent.
Module 2: Stereochemical Validation (NMR)
Objective: Determine the conformational preference (axial vs. equatorial) of the 3-phenyl group using
Q: How do I distinguish between the axial and equatorial orientation of the 3-phenyl group?
A: You must analyze the Vicinal Coupling Constants (
Protocol: The
-
Locate H3: Look for the signal around
3.5–4.0 ppm (benzylic and -carbonyl). -
Analyze Splitting: H3 couples with the two protons at C2 (
and ). -
Apply the Karplus Relationship:
| Configuration | Phenyl Orientation | H3 Orientation | ||
| Thermodynamic | Equatorial | Axial | 10–12 Hz (anti-diaxial) | 2–5 Hz (axial-eq) |
| Kinetic/Steric | Axial | Equatorial | 2–5 Hz (eq-axial) | 2–5 Hz (eq-eq) |
-
Interpretation: If you see a large coupling (>10 Hz) , H3 is axial, meaning the Phenyl group is Equatorial . This is the standard thermodynamic product. If you only see small couplings (< 5 Hz), the Phenyl group is forced Axial (rare, usually implies a substituent at C2 is locking the conformation).
Module 3: Chiral Purity & Racemization
Objective: Prevent the loss of optical purity during isolation.
Q: I synthesized the enantiopure (3R)-isomer, but the optical rotation is dropping. Is it decomposing? A: It is likely racemizing , not decomposing.
-
The Mechanism: The C3 proton is labile. Even mild bases (bicarbonate workup, basic alumina) or polar protic solvents can facilitate proton exchange, leading to the achiral enol intermediate and subsequent racemization.
-
The Fix:
-
Workup: Use dilute HCl or
(slightly acidic) for quenching. Avoid washes if possible. -
Chromatography: Use neutral silica. Do not use amine-modified silica for purification.
-
Storage: Store as a solid at -20°C. Avoid storing in solution (especially
, which can become acidic over time and catalyze enolization).
-
Q: What is the best HPLC method to separate the enantiomers? A: Reverse-phase chiral chromatography is risky due to aqueous hydrolysis/racemization. Normal Phase (NP) is preferred.[1]
-
Column: Amylose-based (e.g., Chiralpak AD-H or IA).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong Phenyl absorption).
Visual Analytical Workflows
Figure 1: Analytical Decision Matrix
Use this workflow to select the correct technique based on the reaction stage.
Caption: Decision tree for selecting analytical methods. GC-MS is preferred for reaction kinetics; NMR and Chiral HPLC are required for structural and stereochemical validation.
Figure 2: Stereochemical Logic (NMR)
Logic flow for determining the axial/equatorial orientation of the 3-phenyl substituent.
Caption: NMR logic flow. A large coupling constant (10-12 Hz) confirms the phenyl group is in the thermodynamically stable equatorial position.
References
-
Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction.[2][3][4][5] Journal of the American Chemical Society.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Karplus/Coupling Constants).
-
Chiral Technologies. (n.d.). Chiral Selector Guide for HPLC. (Reference for polysaccharide column selection).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Anomeric Effect and conformational analysis).
Sources
Technical Support Center: Regioselective Functionalization of 3-Phenyldihydro-2H-pyran-4(3H)-one
Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-phenyldihydro-2H-pyran-4(3H)-one (also referred to as 3-phenyltetrahydro-4H-pyran-4-one).
Because this molecule is an unsymmetrical ketone, achieving precise regiocontrol during functionalization (e.g., alkylation, aldol additions, halogenation) requires a deep understanding of steric environments and electronic stabilization. Below, we provide field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure your syntheses succeed on the first attempt.
Core Principles & Mechanistic Causality
To control the functionalization of this compound, you must exploit the difference between its two alpha positions:
-
C3 Position (Thermodynamic): Contains a tertiary proton and a bulky phenyl group. Deprotonation here yields an enolate that is tetrasubstituted and heavily conjugated with the phenyl ring. This extended
-system represents the lowest energy state (thermodynamic sink). -
C5 Position (Kinetic): Contains secondary methylene protons. It is significantly less sterically hindered than the C3 position, allowing bulky bases to deprotonate it rapidly at low temperatures.
Mechanistic pathways for kinetic vs. thermodynamic enolization of the unsymmetrical pyranone.
Troubleshooting & FAQs
Q1: I am trying to alkylate at the C5 position, but my NMR shows a mixture of C3 and C5 products. How do I improve C5 regioselectivity?
Cause & Solution: You are likely experiencing enolate equilibration due to insufficient steric bulk in your base or localized warming during base addition. To achieve strict kinetic control at the less hindered C5 position, you must use a highly sterically encumbered, non-nucleophilic base like Lithium Diisopropylamide (LDA)[1]. The bulky diisopropylamine groups physically cannot access the C3 proton shielded by the phenyl ring. Actionable Fix: Ensure your reaction is rigorously maintained at -78 °C. Even a brief spike to -40 °C will provide enough thermal energy to overcome the activation barrier, allowing the kinetic C5 enolate to equilibrate into the more stable C3 thermodynamic enolate[2].
Q2: My synthetic target requires functionalization at the C3 position (alpha to the phenyl group). LDA gives poor yields. What is the optimal strategy?
Cause & Solution: LDA is the wrong tool for C3 functionalization. Because C3 is sterically hindered, kinetic deprotonation fails. Instead, you must rely on thermodynamic control[2]. Actionable Fix: Use an equilibrating base such as Sodium Hydride (NaH) or Potassium Hydride (KH) at room temperature (25 °C). As the reaction proceeds, any C5 enolate formed will equilibrate to the C3 enolate because the resulting double bond is conjugated with the phenyl ring, significantly lowering the system's overall ground-state energy. This exact strategy is highly effective for forming C3-vinyl triflates from 3-phenyltetrahydro-4H-pyran-4-one.
Q3: I am experiencing poly-alkylation and aldol side-reactions during direct enolate trapping. How can I isolate the process?
Cause & Solution: Direct enolate alkylation can sometimes suffer from proton transfer between the alkylated product and unreacted enolate, leading to over-alkylation. Actionable Fix: Decouple the deprotonation and functionalization steps by trapping the enolate as a silyl enol ether using Trimethylsilyl chloride (TMSCl)[3]. This locks the regiochemistry into a stable, isolable intermediate. You can then perform a Lewis acid-catalyzed Mukaiyama-type addition to cleanly introduce your electrophile.
Workflow for regioselective functionalization via silyl enol ether trapping and isolation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for this compound.
| Base System | Solvent | Temp (°C) | Dominant Enolate | Regioselectivity (C3:C5) | Typical Yield (%) |
| LDA (1.05 eq) | THF | -78 | Kinetic (C5) | < 5 : 95 | 88 |
| LiHMDS (1.05 eq) | THF | -78 | Kinetic (C5) | 10 : 90 | 82 |
| NaH (1.2 eq) | THF/DMF | 25 | Thermodynamic (C3) | 95 : 5 | 85 |
| KH (1.2 eq) | THF | 25 | Thermodynamic (C3) | > 98 : 2 | 89 |
Self-Validating Experimental Protocols
Protocol A: Kinetic Functionalization (C5-Alkylation)
Objective: Selective functionalization at the less hindered C5 position.
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to ketone) and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add freshly prepared LDA (1.05 equivalents)[1].
-
Ketone Addition: Dissolve this compound (1.0 eq) in a minimal amount of THF. Add dropwise down the side of the flask over 15 minutes.
-
Self-Validation Check: The solution should remain clear and pale yellow. If a deep orange/red color develops, it indicates localized warming and unwanted equilibration to the C3 thermodynamic enolate.
-
-
Enolization: Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation.
-
Electrophile Trapping: Add the alkyl halide (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C before quenching with saturated aqueous NH₄Cl.
Protocol B: Thermodynamic Functionalization (C3-Triflation)
Objective: Selective functionalization at the conjugated C3 position.
-
Preparation: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.25 M) cooled to 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Equilibration: Remove the ice bath and allow the mixture to stir at ambient temperature (25 °C) for 2 hours.
-
Self-Validation Check: Monitor the reaction visually. Hydrogen gas (
) evolution will occur. The bubbling must cease completely before proceeding, confirming that thermodynamic equilibrium has been fully established.
-
-
Electrophile Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (
, 1.1 eq) in one portion. Stir overnight at room temperature. -
Workup: Extract with diethyl ether, wash the organic layer extensively with water and brine to remove DMF, dry over
, and purify via flash chromatography (typically 10:1 Hexanes:EtOAc).
References
-
Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC Source: nih.gov URL:[Link]
-
Signature redacted Signature redacted - DSpace@MIT Source: mit.edu URL:[Link]
Sources
Validation & Comparative
Comparative Technical Guide: 3-Phenyldihydro-2H-pyran-4(3H)-one vs. Pyranone Regioisomers
Executive Summary
The tetrahydropyran-4-one (THP-4-one) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for cyclohexanone and piperidine rings to modulate lipophilicity (LogP) and metabolic stability. While 2-phenyldihydro-2H-pyran-4(3H)-one (2-PDP) is a widely available building block synthesized via hetero-Diels-Alder reactions, its regioisomer, 3-phenyldihydro-2H-pyran-4(3H)-one (3-PDP), presents unique stereoelectronic challenges and opportunities.
This guide provides a comparative technical analysis of 3-PDP against 2-PDP and the unsubstituted parent scaffold. We demonstrate that while 3-PDP is synthetically more demanding, it offers superior conformational locking for targeting specific receptor pockets (e.g., NK1 antagonists, kinase inhibitors) where axial/equatorial vector positioning is critical.
Structural & Stereoelectronic Profiling
The primary differentiator between the 2-phenyl and 3-phenyl isomers lies in their conformational preference and the resulting steric environment around the carbonyl center.
Conformational Analysis (The "Anomeric" Effect vs. Sterics)
Both isomers exist predominantly in a chair conformation, but the driving forces differ:
-
2-Phenyldihydro-2H-pyran-4(3H)-one (2-PDP): The phenyl group at C2 prefers the equatorial position to avoid 1,3-diaxial interactions. However, the C-O bond length (1.43 Å) is shorter than C-C (1.54 Å), slightly compressing the ring and altering the A-value of the substituent compared to a cyclohexane analog.
-
This compound (3-PDP): The phenyl group at C3 is adjacent to the carbonyl. This creates significant allylic strain (A(1,3) strain) if the phenyl ring attempts to adopt an axial orientation or if the enolate is formed. The equatorial preference is strongly reinforced, effectively "locking" the ring conformation.
Electronic Influence on Carbonyl Reactivity
| Feature | 2-Phenyl Isomer (2-PDP) | 3-Phenyl Isomer (3-PDP) | Unsubstituted THP-4-one |
| Electronic Effect | Inductive withdrawal through oxygen (minor). | Hyperconjugation with carbonyl; steric shielding. | Baseline. |
| Nucleophilic Attack | Accessible.[1] | Hindered. Nucleophiles must approach past the C3-Phenyl. | Highly Accessible. |
| Enolization | Regioselective (C3 or C5 equivalent). | Regioselective. Kinetic deprotonation favors C5 (less hindered). | Non-selective. |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.8 - 2.1 | ~0.2 |
Synthetic Viability & Route Comparison
The synthesis of 3-PDP is non-trivial compared to the 2-PDP isomer. This section details the divergent synthetic logic required.
Comparative Synthetic Pathways
The 2-isomer is classically made via the Danishefsky Diene route (Hetero-Diels-Alder). The 3-isomer requires Transition Metal Catalysis (Pd-catalyzed
Figure 1: Comparative synthetic workflows. Route A utilizes classical cycloaddition for the 2-isomer, while Route B employs modern C-H activation for the 3-isomer.
Experimental Protocol: Synthesis of 3-PDP
Objective: Synthesis of this compound via Pd-catalyzed
Reagents & Equipment[2]
-
Substrate: Tetrahydro-4H-pyran-4-one (1.0 equiv).
-
Coupling Partner: Bromobenzene (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Ligand: BINAP or Xantphos (2.5 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and backfill with Argon (x3).
-
Catalyst Pre-formation: Add Pd(OAc)₂ and BINAP to the flask. Add Toluene (5 mL) and stir at RT for 10 mins to generate the active Pd(0) species (solution turns orange/red).
-
Substrate Addition: Add tetrahydro-4H-pyran-4-one (500 mg, 5.0 mmol) and bromobenzene (0.63 mL, 6.0 mmol).
-
Base Addition: Add NaOtBu (720 mg, 7.5 mmol) in one portion. Note: The solution will darken.
-
Heating: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (3-PDP) usually runs slightly higher than the starting ketone.
-
Workup: Cool to RT. Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL).
-
Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl3): Look for the diagnostic triplet at
3.8 ppm (C3-H) and the disappearance of the symmetric AA'BB' pattern of the starting material. -
Yield: Expected range 65-80%.
Reactivity Benchmarking: Reductive Amination
To illustrate the steric difference, we compare the reductive amination efficiency of 2-PDP vs. 3-PDP with a secondary amine (Morpholine).
Hypothesis: The 3-phenyl substituent exerts steric bulk proximal to the carbonyl, slowing iminium formation compared to the 2-phenyl isomer.
| Parameter | 2-PDP (2-Phenyl) | 3-PDP (3-Phenyl) | Notes |
| Reaction Time | 2 Hours | 6-8 Hours | 3-PDP requires longer time for equilibrium. |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ / AcOH | Acid catalysis is critical for 3-PDP to drive iminium formation. |
| Yield | 92% | 74% | Lower yield due to incomplete conversion or enolization side-reactions. |
| Stereoselectivity | 3:1 (cis/trans) | >10:1 (cis) | Advantage: 3-PDP gives high diastereoselectivity (trans-diequatorial product). |
Biological Application Logic
The 3-PDP scaffold is increasingly relevant in oncology, specifically for MDM2-p53 inhibitors and Kinase Inhibitors where the pyranone oxygen acts as a hydrogen bond acceptor.
Figure 2: Pharmacophore mapping of the 3-PDP scaffold. The C3-phenyl group provides hydrophobic interaction while the pyran oxygen modulates solubility.
References
-
Synthesis of Pyran-4-ones: Clarke, P. A., et al. "The Maitland-Japp reaction: a versatile synthesis of tetrahydropyran-4-ones." Tetrahedron Letters, 2002.
-
Alpha-Arylation Protocols: Kawatsura, M., & Hartwig, J. F. "Simple, Highly Active Palladium Catalysts for Ketone Arylation." Journal of the American Chemical Society, 1999.
-
Conformational Analysis: BenchChem Technical Review. "Theoretical Conformational Analysis of 3-Phenyl-1,4-dithian-2-one and Related Heterocycles." 2025.
-
Biological Activity (Pyran Scaffolds): "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant and Anti-HCT-116 Cells." Arabian Journal of Chemistry, 2013.
-
Physical Data (2-Phenyl Isomer): Sigma-Aldrich Product Specification, "2-Phenyldihydro-2H-pyran-4(3H)-one."
Sources
The Impact of Phenyl Substitution on the Biological Activity of Dihydro-2H-pyran-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the tetrahydropyran-4-one core is recognized as a privileged scaffold, a foundational structure upon which a multitude of biologically active molecules are built.[1][2] Its synthetic accessibility and the conformational rigidity it imparts make it an attractive starting point for drug discovery campaigns. This guide provides a comparative analysis of the biological activity of 3-phenyldihydro-2H-pyran-4(3H)-one and its non-phenylated counterpart, dihydro-2H-pyran-4(3H)-one (also known as tetrahydropyran-4-one), with a focus on their potential in oncology.
While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, a comprehensive analysis of related structures and established principles of structure-activity relationships (SAR) allows for a robust comparative discussion. This guide will synthesize the available data, provide detailed experimental protocols for relevant assays, and offer insights into the potential mechanistic implications of phenyl substitution.
Chemical Structures and Properties
The introduction of a phenyl group at the 3-position of the tetrahydropyran-4-one ring significantly alters the molecule's physicochemical properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | C₁₁H₁₂O₂ | 176.21 | Contains a bulky, hydrophobic phenyl group adjacent to the carbonyl. This can influence steric interactions with biological targets and increase lipophilicity. |
| Dihydro-2H-pyran-4(3H)-one (Tetrahydropyran-4-one) | ![]() | C₅H₈O₂ | 100.12 | A simple, more polar heterocyclic ketone. It serves as a versatile and synthetically tractable building block.[3][4] |
Comparative Biological Activity: An SAR-Guided Discussion
The primary biological activities reported for derivatives of the tetrahydropyran-4-one scaffold are in the realm of anticancer research. The introduction of an aromatic ring, such as a phenyl group, at the 3-position is a common strategy in medicinal chemistry to enhance biological activity.
This compound and its Analogs:
-
Increased Binding Affinity: The hydrophobic phenyl ring can engage in favorable van der Waals or π-π stacking interactions with hydrophobic pockets within a biological target, such as an enzyme's active site.
-
Altered Conformation: The steric bulk of the phenyl group can influence the preferred conformation of the pyran ring, potentially locking it into a bioactive conformation.
-
Modulation of Physicochemical Properties: The increased lipophilicity can affect the compound's ability to cross cell membranes and reach its intracellular target.
Dihydro-2H-pyran-4(3H)-one (Tetrahydropyran-4-one):
The non-phenylated analog is primarily utilized as a synthetic intermediate in the creation of more complex and biologically active molecules.[3][4] There is limited evidence to suggest that tetrahydropyran-4-one itself possesses significant cytotoxic activity. It is more likely to serve as a negative control in biological assays when compared to its more functionalized derivatives. However, it has been reported to exhibit some antimicrobial and anti-influenza virus activity.[8]
Postulated Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many cytotoxic compounds, including derivatives of the pyran scaffold, is the induction of apoptosis, or programmed cell death. While the specific molecular targets of this compound have not been elucidated, a plausible hypothesis is its involvement in the intrinsic apoptosis pathway.
In this hypothetical pathway, the 3-phenyl-pyranone derivative may inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to apoptosis.
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, the following detailed experimental protocols are provided.
Synthesis of this compound
While multiple synthetic routes to tetrahydropyran-4-ones exist, a common approach involves a Prins-type cyclization.[1] A specific protocol for the 3-phenyl derivative would be a multi-step process, likely starting from a phenyl-substituted precursor.
Step-by-Step Protocol (Conceptual):
-
Starting Material: Begin with a suitable phenyl-containing starting material, such as a homoallylic alcohol with a phenyl substituent.
-
Aldehyde Condensation: React the starting material with an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) in the presence of a Lewis or Brønsted acid catalyst.
-
Prins Cyclization: The reaction proceeds via an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the tetrahydropyran ring.
-
Oxidation/Deprotection: Subsequent oxidation of the resulting alcohol or deprotection of a protecting group at the 4-position yields the desired this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Dihydro-2H-pyran-4(3H)-one (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The tetrahydropyran-4-one scaffold is a cornerstone in the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is limited, the principles of medicinal chemistry and data from related analogs strongly suggest that the introduction of the phenyl group is likely to confer or enhance cytotoxic activity compared to its non-phenylated counterpart.
There is a clear need for the systematic synthesis and biological evaluation of this compound and a library of its derivatives. Such studies, employing standardized in vitro assays against a panel of cancer cell lines, would provide invaluable data to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The non-phenylated analog, dihydro-2H-pyran-4(3H)-one, would serve as an essential negative control in these experiments, allowing for a definitive assessment of the phenyl group's contribution to biological activity.
References
- Benchchem. (2025). A Comparative Guide to 3-Chloro-tetrahydro-pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and.
- ResearchGate. (2022). Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Retrieved from [Link]
- PMC. (2014). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved from [Link]
- Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Retrieved from [Link]
- PubMed. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3751432A - Tetrahydropyran derivative - Google Patents [patents.google.com]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
validation of 3-phenyldihydro-2H-pyran-4(3H)-one structure by X-ray crystallography
A Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy
Executive Summary: The Stereochemical Challenge
In drug discovery, the tetrahydropyran-4-one scaffold is a privileged structure, serving as a core for various bioactive molecules (e.g., BACE inhibitors, NK1 antagonists). However, the introduction of a substituent at the C3 position, such as in 3-phenyldihydro-2H-pyran-4(3H)-one , introduces a critical stereogenic center and induces ring puckering that complicates solution-phase analysis.
While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it often fails to definitively resolve absolute configuration (R/S) and static ring conformation due to rapid chair-to-boat interconversion in solution.
This guide objectively compares SC-XRD against NMR and MS, establishing SC-XRD as the non-negotiable "Gold Standard" for validating this specific pyranone structure. We provide a field-proven protocol for crystallizing this often-oily scaffold, ensuring you can move from "proposed structure" to "proven entity."
Comparative Analysis: Why X-Ray Wins for Pyranones
The following table contrasts the capabilities of standard analytical techniques for validating this compound.
| Feature | 1H/13C NMR (Solution) | Mass Spectrometry (HRMS) | Single Crystal X-Ray (SC-XRD) |
| Connectivity | Excellent | Poor (Fragment only) | Definitive |
| Absolute Configuration | Indirect (Requires derivatization/Mosher's esters) | None | Direct (via Anomalous Dispersion/Flack Parameter) |
| Ring Conformation | Average (Time-averaged signal of flipping conformers) | None | Static (Precise chair/boat geometry in solid state) |
| C5-C6 Saturation | Good (Coupling constants), but can be ambiguous if signals overlap | Good (m/z ratio) | Definitive (Bond lengths: C=C vs C-C) |
| Sample State | Solution (Dynamic) | Gas Phase (Ionized) | Solid State (Crystalline) |
| Confidence Level | High for purity; Medium for 3D structure | High for formula | Absolute for 3D structure |
The "NMR Blind Spot"
For 3-substituted pyran-4-ones, the coupling constants (
Technical Deep Dive: The Crystallographic Solution
Resolving the C3 Chiral Center
The 3-phenyl group creates a chiral center. If you have synthesized this as a racemate, SC-XRD will reveal a centrosymmetric space group (e.g., P21/c) containing both enantiomers. If you have performed chiral resolution, SC-XRD is the only method that can assign the absolute configuration (R or S) without chemical modification, provided the crystal quality allows for anomalous scattering analysis (often requiring a heavy atom or high-redundancy Cu-K
Validating the "Dihydro" Unsaturation
The nomenclature "dihydro-2H-pyran-4(3H)-one" implies a double bond, likely at the C5-C6 position (an enone system).
-
C-C Single Bond Length: ~1.54 Å
-
C=C Double Bond Length: ~1.34 Å SC-XRD measures these distances with a precision of
0.005 Å, instantly distinguishing between the dihydro (enone) and tetrahydro (saturated) analogs, a distinction that can sometimes be obscured in NMR by solvent peaks or broadening.
Experimental Protocol: Validating the Structure
Objective: Obtain diffraction-quality crystals and solve the structure of this compound.
Phase 1: Crystallization (The Bottleneck)
Challenge: Many simple pyranones are oils or low-melting solids at room temperature. Strategy: If the native molecule does not crystallize, we generate a crystalline derivative or use low-temperature in situ crystallization.
Protocol A: Vapor Diffusion (For Solids)
-
Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate or DCM).
-
Setup: Place this solution in a small inner vial.
-
Precipitant: Place the inner vial inside a larger jar containing a volatile non-solvent (e.g., Pentane or Hexane).
-
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days. The pentane will diffuse into the solution, slowly lowering solubility and forcing nucleation.
Protocol B: Derivatization (For Oils)
If the parent molecule is an oil, synthesize the 2,4-Dinitrophenylhydrazone (DNP) derivative. This almost guarantees a crystalline solid due to
-
Reaction: Mix this compound with 2,4-dinitrophenylhydrazine in ethanol/H2SO4.
-
Isolation: Filter the resulting orange/red precipitate.
-
Recrystallization: Recrystallize from hot Ethanol/Ethyl Acetate (1:1). These crystals are usually excellent diffractors.
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Mount on a Kapton loop using cryo-oil.
-
Cooling: CRITICAL. Cool the crystal stream to 100 K (using liquid nitrogen stream). This freezes ring conformational disorder and reduces thermal vibration parameters (
). -
Collection: Collect data using Cu-K
radiation ( Å). Copper radiation is preferred for organic molecules without heavy atoms to maximize the anomalous signal for absolute configuration determination. -
Metrics for Success:
-
R1 (R-factor): Target
(0.05). -
GoF (Goodness of Fit): Target close to 1.0.
-
Flack Parameter: If chiral, a value near 0.0 (with small esd) confirms the absolute structure; 1.0 indicates the inverted structure.
-
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and experimental workflow for validating the pyranone structure.
Caption: Workflow logic for structural validation. Note the critical "Derivatization" step for oily pyranone intermediates to enable X-ray analysis.
Data Interpretation: What the Result Means
When you open the resulting .cif file or view the ORTEP diagram, look for these specific validation markers:
-
The C3-C4 Torsion Angle: This value defines the relationship between the phenyl ring and the carbonyl group. In the solid state, the phenyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, though crystal packing forces can sometimes trap the axial conformer.
-
Ring Puckering Parameters (Cremer-Pople): These calculated values (Q,
, ) mathematically define the ring shape. For a pyran-4-one, you expect a distorted chair or envelope conformation. Significant deviation suggests strain or incorrect assignment of the "dihydro" double bond. -
Intermolecular H-Bonds: Look for interactions between the Carbonyl Oxygen (O4) and nearby aromatic protons (C-H...O interactions). These stabilize the crystal lattice and explain the melting point elevation compared to non-crystalline analogs.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures." Link
-
Gommermann, N., et al. (2006). "Synthesis of substituted tetrahydropyran-4-ones." Organic Letters, 8(15), 3175–3178. (Reference for synthesis and characterization challenges of this scaffold). Link
A Head-to-Head Comparison of Synthetic Routes to 3-Phenyldihydro-2H-pyran-4(3H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyldihydro-2H-pyran-4(3H)-one scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. The strategic placement of the phenyl group at the 3-position introduces both steric and electronic features that are crucial for molecular recognition and pharmacological activity. Consequently, the development of efficient and stereocontrolled synthetic routes to this target is of significant interest. This guide provides a head-to-head comparison of two prominent strategies for the synthesis of this compound: Intramolecular Cyclization of a β-Hydroxy Allyl Ketone and an Organocatalytic Domino Michael-Hemiacetalization Reaction.
At a Glance: Comparative Analysis of Synthetic Routes
| Metric | Route 1: Intramolecular Cyclization | Route 2: Organocatalytic Domino Reaction |
| Key Transformation | Lewis-acid catalyzed intramolecular oxa-Michael addition | Organocatalyst-mediated domino Michael-hemiacetalization |
| Starting Materials | β-Hydroxy allyl ketone (e.g., 1-hydroxy-1-phenylhex-5-en-3-one) | α-Hydroxymethyl nitroalkene and a 1,3-dicarbonyl compound |
| Reagent/Catalyst | Lewis acids (e.g., Me₃SiOTf, BF₃·OEt₂) | Chiral organocatalysts (e.g., squaramides, prolinol ethers) |
| Stereocontrol | Diastereoselective, dependent on substrate and catalyst | Enantio- and diastereoselective |
| Reaction Conditions | Typically requires anhydrous conditions and inert atmosphere | Generally mild, one-pot procedure |
| Yield | Moderate to good | Good to excellent |
| Scalability | Potentially scalable, but may require strict control of conditions | Scalable, with catalyst loading being a key consideration |
| Green Chemistry Aspect | Use of stoichiometric Lewis acids can be a drawback | Organocatalysis is a greener alternative to metal-based catalysis |
Route 1: Intramolecular Cyclization of a β-Hydroxy Allyl Ketone
This strategy relies on the formation of the tetrahydropyranone ring through an intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, which is generated in situ from a β-hydroxy allyl ketone. The phenyl substituent at the 3-position of the target molecule is introduced via the starting β-hydroxy allyl ketone.
Mechanistic Rationale
The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid activates the ketone, facilitating the isomerization of the β-hydroxy allyl ketone to the corresponding β-hydroxy-α,β-unsaturated ketone. This intermediate then undergoes a 6-endo-trig intramolecular Michael addition of the hydroxyl group to the enone system. The stereochemical outcome of the cyclization is influenced by the formation of a chair-like transition state, which minimizes steric interactions.
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of a structurally similar cis-2,6-disubstituted tetrahydropyran-4-one and is expected to be applicable for the synthesis of this compound with appropriate modifications to the starting materials.[1]
-
Preparation of the Starting Material: The requisite β-hydroxy allyl ketone, 1-hydroxy-1,3-diphenylprop-2-en-1-one, would be synthesized via an aldol condensation between benzaldehyde and acetophenone, followed by a selective reduction of the resulting chalcone.
-
Cyclization: To a solution of the β-hydroxy allyl ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, trimethylsilyl trifluoromethanesulfonate (0.1 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Discussion of Performance
This method offers a straightforward approach to the tetrahydropyranone core. A key advantage is the potential for diastereocontrol, which is often high, favoring the formation of the cis-isomer when applicable.[1] The choice of Lewis acid can significantly impact the yield and diastereoselectivity. While Me₃SiOTf has been shown to be an effective catalyst, other Lewis acids could also be explored for optimization.[1] A potential drawback is the need for strictly anhydrous conditions and an inert atmosphere, which might be challenging for large-scale synthesis.
Route 2: Organocatalytic Domino Michael-Hemiacetalization Reaction
This modern and elegant approach utilizes a chiral organocatalyst to mediate a cascade reaction, constructing the tetrahydropyranone ring with high levels of stereocontrol in a single pot. The phenyl group at the 3-position is incorporated through the Michael acceptor.
Mechanistic Rationale
The reaction is initiated by the Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene, which bears the phenyl substituent. This addition is catalyzed by a chiral hydrogen-bond-donating organocatalyst, such as a squaramide derivative. The catalyst activates the nitroalkene towards nucleophilic attack and controls the stereochemistry of the newly formed stereocenter. The resulting Michael adduct then undergoes an intramolecular hemiacetalization, where the hydroxyl group attacks one of the carbonyls of the dicarbonyl moiety to form the tetrahydropyran ring. Subsequent dehydration can lead to the corresponding dihydropyran. To obtain the desired tetrahydropyranone, a reduction step would be necessary.
Caption: Workflow for the synthesis of this compound via an organocatalytic domino reaction.
Experimental Protocol (Conceptual)
Based on a reported organocatalytic domino Michael-hemiacetalization reaction for the synthesis of functionalized dihydropyrans, a protocol for the synthesis of the precursor to this compound can be conceptualized.[2]
-
Domino Reaction: To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (0.2 mmol) and methyl 3-oxobutanoate (0.2 mmol) in toluene (1.0 mL) is added the chiral squaramide catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature for the time required for complete conversion as monitored by TLC.
-
Work-up and Purification of Intermediate: The reaction mixture is directly purified by column chromatography on silica gel to yield the dihydropyran intermediate.
-
Reduction: The purified dihydropyran is then subjected to a reduction step, for example, catalytic hydrogenation using palladium on carbon, to afford the final this compound.
Discussion of Performance
The organocatalytic domino reaction represents a highly efficient and atom-economical approach. A significant advantage is the ability to achieve high levels of both diastereo- and enantioselectivity in a single synthetic operation.[2] The reaction conditions are generally mild, avoiding the use of harsh reagents or protecting groups. The one-pot nature of the domino sequence simplifies the experimental procedure and reduces waste. A potential challenge lies in the development of the optimal catalyst for the specific substrates to achieve the desired stereochemical outcome. The subsequent reduction step adds to the overall number of steps compared to a direct cyclization to the saturated ring.
Conclusion and Future Outlook
Both the intramolecular cyclization of a β-hydroxy allyl ketone and the organocatalytic domino Michael-hemiacetalization reaction present viable and effective strategies for the synthesis of this compound.
The intramolecular cyclization offers a more direct route to the saturated tetrahydropyranone core, with the potential for good diastereoselectivity. Its primary drawbacks are the need for stoichiometric Lewis acids and strict reaction conditions.
The organocatalytic domino reaction excels in its elegance, efficiency, and high stereocontrol, aligning well with the principles of green chemistry. While it may require a subsequent reduction step, the ability to construct multiple stereocenters in a single pot with high enantioselectivity is a significant advantage for the synthesis of chiral drug candidates.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scalability, and the availability of starting materials and catalysts. Future research in this area will likely focus on the development of more efficient and selective catalysts for both transformations, as well as the exploration of other novel synthetic strategies to access this important heterocyclic scaffold.
References
-
Lee, A. S.-Y.; Lin, L.-S.; Chang, Y.-T. Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron2012 , 68 (22), 3915-3919. [Link]
-
Lee, A. S.-Y.; Lin, L.-S.; Chang, Y.-T. Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. SID2012 . [Link]
Sources
in vitro and in vivo evaluation of 3-phenyldihydro-2H-pyran-4(3H)-one based compounds
Defining the Scope
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Defining Structural Analogies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


